Sodium neodecanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Na/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCCINXYVTVRI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31548-27-3 | |
| Record name | Neodecanoic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031548273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Sodium Neodecanoate (CAS: 31548-27-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium neodecanoate, the sodium salt of neodecanoic acid, is a versatile chemical compound with a wide array of applications, primarily in industrial settings. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications. While its direct role in drug development is not established, its function as a precursor in the synthesis of metal carboxylate catalysts and its properties as a surfactant and emulsifier are of significant interest to the broader scientific community. This document aims to serve as a comprehensive resource for professionals requiring detailed technical information on this compound.
Chemical and Physical Properties
This compound is a white solid that is soluble in water.[1][2] It is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid.[3] This branched structure imparts unique properties compared to its linear isomers, including enhanced stability.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31548-27-3 | [1] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [1] |
| Molecular Weight | 194.25 g/mol | [2] |
| Appearance | White solid/powder | [5] |
| Boiling Point | 265.6 °C at 760 mmHg | [1][6] |
| Flash Point | 121.3 °C | [1][6] |
| Vapor Pressure | 0.00263 mmHg at 25 °C | [1][6] |
| Solubility | Soluble in water | [2] |
| EINECS Number | 250-692-5 | [1] |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is through the neutralization of neodecanoic acid with sodium hydroxide (B78521).[2]
Protocol:
-
Preparation of Sodium Hydroxide Solution: Dissolve 46.5 g of sodium hydroxide in 1 L of deionized water.
-
Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Reaction: Add the neodecanoic acid solution to the sodium hydroxide solution while stirring.
-
Heating: Stir the resulting mixture at 50°C for 1 hour to ensure the completion of the reaction.
-
Isolation: The resulting solution of this compound can be used directly in subsequent reactions or the product can be isolated by removal of the solvent under reduced pressure.
Source: Adapted from a protocol for the synthesis of copper neodecanoate, where this compound is a key intermediate.
Analytical Methods
The purity of this compound can be determined by aqueous acidometric titration.[1] This method quantifies the amount of the carboxylate salt.
Principle: A known concentration of a strong acid (e.g., HCl) is used to titrate a solution of this compound. The endpoint, where all the carboxylate has been protonated, can be detected using a pH meter or a suitable indicator.
General Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titrate the solution with a standardized solution of hydrochloric acid.
-
Record the volume of titrant required to reach the equivalence point.
-
Calculate the purity of the this compound based on the stoichiometry of the reaction.
FTIR spectroscopy is a valuable tool for the structural characterization of this compound. The key spectral features are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻).
Expected Absorptions:
-
Asymmetric COO⁻ Stretch: Typically observed in the region of 1550-1650 cm⁻¹. For sodium myristate, a similar long-chain sodium carboxylate, this peak appears at 1558 cm⁻¹.[7][8]
-
Symmetric COO⁻ Stretch: Usually found in the 1400-1450 cm⁻¹ region. For sodium acetate, this is observed at 1408 cm⁻¹.[8]
The shift from the C=O stretch of the parent carboxylic acid (typically around 1700 cm⁻¹) to these lower frequencies is a clear indication of salt formation.[7][8]
Applications
This compound serves as a key intermediate and active ingredient in various industrial processes.
Table 2: Applications of this compound
| Application | Description | Reference(s) |
| Chemical Intermediate | A primary use is as a precursor in the synthesis of other metal neodecanoates (e.g., cobalt, manganese, zinc), which are used as catalysts.[5] | |
| Catalyst in Synthetic Rubber Production | It is a key component in catalysts for the production of high-performance synthetic rubbers, such as butadiene rubber, improving catalytic efficiency.[5] | |
| Surfactant and Emulsifier | Due to its amphiphilic nature, it possesses excellent emulsifying, dispersing, and wetting properties.[2] | |
| Corrosion Inhibitor & Lubricant Additive | Used in the formulation of lubricants and as a corrosion inhibitor. | [9] |
| Preservative | Its carboxylate structure allows it to be used as a preservative or fungicide in certain applications.[5] | |
| Additives for Paints and Coatings | Employed as a desiccant or additive in paints, coatings, and inks.[5] |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Use of this compound as a precursor for catalysts in synthetic rubber production.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[5] It is also considered harmful to aquatic life with long-lasting effects.[5] When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[5] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[5]
Conclusion
This compound (CAS: 31548-27-3) is a commercially significant chemical with well-defined properties and applications, particularly as an intermediate in the production of metal carboxylate catalysts for the polymer industry. While it does not have direct applications in drug development, its synthesis and characterization employ standard laboratory techniques familiar to researchers in the chemical and pharmaceutical sciences. This guide provides a foundational understanding of this compound for scientists and researchers who may encounter it in their work.
References
- 1. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 2. FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104459018A - Method for measuring sodium content and degree of substitution of sodium carboxymethylcellulose by titration - Google Patents [patents.google.com]
- 4. pgmsmetal.com [pgmsmetal.com]
- 5. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 6. This compound | 31548-27-3 [chemnet.com]
- 7. Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 9. Page loading... [wap.guidechem.com]
"sodium neodecanoate" molecular formula and weight
This document provides the fundamental molecular information for sodium neodecanoate, a key compound utilized in various industrial applications.
Core Molecular Information
This compound is the sodium salt of neodecanoic acid.[1][2][3] Its chemical identity is defined by a specific molecular formula and corresponding molecular weight, which are crucial parameters for researchers, scientists, and professionals in drug development for stoichiometric calculations and material characterization.
| Parameter | Value |
| Molecular Formula | C10H19NaO2[1][2][3][4][5] |
| Molecular Weight | 194.25 g/mol [3] |
| Alternate Molecular Weight | 194.24643 g/mol [1][4][6] |
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 31548-27-3 [chemnet.com]
- 3. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 31548-27-3,this compound | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tradeindia.com [tradeindia.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Neodecanoate
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development who require detailed data for formulation, synthesis, and safety assessments.
Chemical Identity
This compound is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid.[1][2] It is classified as an anionic surfactant.[3]
| Identifier | Value | Reference |
| CAS Number | 31548-27-3 | [3][4][5][6][7][8] |
| EINECS Number | 250-692-5 | [3][4][5][6][7] |
| Molecular Formula | C10H19NaO2 | [3][5][6][7][8][9][10] |
| Molecular Weight | 194.25 g/mol | [3][11] |
| IUPAC Name | sodium 7,7-dimethyloctanoate | [11] |
| Synonyms | Neodecanoic acid sodium salt | [5][6][7][8][10] |
Chemical Structure
This compound is comprised of a sodium cation and a neodecanoate anion. The anion consists of a highly branched ten-carbon alkyl chain, which contributes to its unique physical and chemical properties, such as enhanced stability.[1]
Caption: Chemical structure of this compound.
Physical Properties
The physical characteristics of this compound are summarized below. It is typically a white solid or powder.[9][12]
| Property | Value | Reference |
| Appearance | White solid / powder | [3][9][12] |
| Boiling Point | 265.6°C at 760 mmHg | [5][7][12] |
| Flash Point | 121.3°C | [5][7][12] |
| Solubility | Soluble in water | [3] |
| Vapor Pressure | 0.00263 mmHg at 25°C | [5][7] |
| Density | No data available | [4][13] |
| Melting Point | No data available | [5] |
Chemical Properties
This compound exhibits properties characteristic of a carboxylate salt.
| Property | Description | Reference |
| Stability | Stable under recommended storage conditions. | [3][13] |
| Reactivity | Reacts with strong oxidants. | [3] |
| Biodegradability | Biodegradable. | [3] |
| Characteristics | Exhibits excellent emulsifying, dispersing, wetting, and solubilizing abilities. | [3] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the neutralization reaction of neodecanoic acid with sodium hydroxide (B78521).[2][3]
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Preparation of Base: An aqueous solution of sodium hydroxide is prepared by dissolving it in a suitable solvent, typically water.
-
Neutralization: The sodium hydroxide solution is slowly added to neodecanoic acid under constant agitation. This is an exothermic reaction and may require cooling to control the temperature.[14]
-
Product Formation: The acid and base react to form this compound and water.
-
Isolation: The final product can be isolated from the solution by removing the water, for example, through evaporation or spray drying.
Determination of Anionic-Active Matter
The purity or active content of this compound as a surfactant can be determined using standard titration methods.[3] A general workflow for such an analysis is outlined below.
Caption: Workflow for determining anionic surfactant content.
Methodology (Based on ISO 2271):
-
Sample Preparation: A precise weight of the this compound sample is dissolved in water.
-
System Setup: The aqueous sample solution is added to a flask containing an immiscible organic solvent (like chloroform) and a mixed indicator solution.
-
Titration: The mixture is titrated with a standardized cationic surfactant solution (e.g., benzethonium (B1203444) chloride). After each addition of titrant, the flask is stoppered and shaken vigorously.
-
Endpoint Detection: The endpoint is reached when the color of the indicator in the organic layer changes, indicating that all the anionic surfactant has been complexed by the cationic titrant.
-
Calculation: The concentration of the anionic-active matter is calculated based on the volume of titrant used, its concentration, and the initial sample weight.
Safety and Hazards
This compound is classified as causing skin and serious eye irritation.[4][15] It is also considered harmful to aquatic life with long-lasting effects.[4][15]
| Hazard Statement | Code | Reference |
| Causes skin irritation | H315 | [4][15] |
| Causes serious eye irritation | H319 | [4][15] |
| Harmful to aquatic life with long lasting effects | H412 | [4][15] |
Standard precautionary measures include washing hands thoroughly after handling, wearing protective gloves and eye protection, and avoiding release to the environment.[4][15]
Applications
Due to its surfactant properties and the unique branched structure of the neodecanoate group, this compound is utilized in various industrial applications:
-
Catalyst Component: It is a key component in catalysts for the production of high-performance synthetic rubber.[9]
-
Emulsifying & Dispersing Agent: Used as an emulsifier and dispersing agent.[3]
-
Chemical Intermediate: Serves as a raw material for synthesizing other neodecanoate salts (e.g., cobalt or manganese neodecanoate) used as promoters for unsaturated polyester (B1180765) resins.[9]
-
Additives: Employed as a desiccant or additive for paints, coatings, and inks.[9]
-
Corrosion Inhibitors & Lubricants: Used in the production of corrosion inhibitors and lubricants.[12]
References
- 1. Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries | Sea-Land Chemical Company [sealandchem.com]
- 2. caloongchem.com [caloongchem.com]
- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Cas 31548-27-3,this compound | lookchem [lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 31548-27-3 [chemnet.com]
- 8. This compound | CAS 31548-27-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 10. This compound | 31548-27-3 [chemicalbook.com]
- 11. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Neodecanoic acid | 26896-20-8 [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
Synthesis of Sodium Neodecanoate from Neodecanoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of sodium neodecanoate from neodecanoic acid. The primary focus of this document is the widely employed neutralization reaction, offering detailed experimental protocols, quantitative data, and methods for characterization and purity analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound (CAS No. 31548-27-3) is the sodium salt of neodecanoic acid.[1][2] It is a white, solid compound utilized in a variety of industrial applications, including as a catalyst in the production of synthetic rubber, a corrosion inhibitor, and an emulsifying agent.[1][3] The synthesis of this compound is most commonly achieved through a straightforward acid-base neutralization reaction between neodecanoic acid and a sodium-containing base, typically sodium hydroxide (B78521).[4] This reaction is characterized by its high efficiency and yield.
This guide will detail the chemical process, provide a step-by-step experimental protocol, outline methods for monitoring the reaction and characterizing the final product, and present relevant quantitative and safety data.
Synthesis of this compound via Neutralization
The core of the synthesis is the reaction of a carboxylic acid (neodecanoic acid) with a strong base (sodium hydroxide) to form a salt (this compound) and water.[5] This is a classic acid-base neutralization reaction.[5]
Reaction Scheme:
C₉H₁₉COOH + NaOH → C₉H₁₉COONa + H₂O (Neodecanoic Acid + Sodium Hydroxide → this compound + Water)
The reaction is typically carried out in a suitable solvent system to facilitate the interaction of the reactants.
Experimental Protocol
The following protocol is based on a standard laboratory-scale synthesis of this compound.
Materials:
-
Neodecanoic acid (95% purity or higher)
-
Sodium hydroxide (pellets or solution)
-
Methanol
-
Deionized water
Equipment:
-
Reaction vessel (e.g., round-bottom flask or beaker)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser (if refluxing)
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Sodium Hydroxide Solution: In a well-ventilated fume hood, dissolve 46.5 g of sodium hydroxide in 1 L of deionized water. Stir the mixture until the sodium hydroxide is completely dissolved. Note that this is an exothermic process.
-
Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.[4] Stir until the acid is fully dissolved.
-
Reaction: Slowly add the neodecanoic acid solution to the sodium hydroxide solution while stirring continuously.
-
Heating and Reaction Completion: Heat the resulting mixture to 50°C and maintain this temperature for 1 hour with continuous stirring to ensure the reaction goes to completion.[4]
-
Isolation of this compound: The product can be isolated by removal of the solvents (water and methanol) under reduced pressure using a rotary evaporator. The resulting solid is this compound.
-
Drying: The isolated solid should be dried in a vacuum oven to remove any residual solvent.
Characterization and Purity Analysis
To ensure the successful synthesis and desired purity of this compound, several analytical techniques can be employed.
Reaction Monitoring by Titration
The progress of the neutralization reaction can be monitored by titrating aliquots of the reaction mixture to determine the concentration of unreacted neodecanoic acid or sodium hydroxide.
Protocol for Monitoring Unreacted Neodecanoic Acid:
-
Withdraw a small, known volume of the reaction mixture at various time points.
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titrate the sample with a standardized solution of sodium hydroxide until a persistent pink color is observed.
-
The consumption of neodecanoic acid can be calculated based on the volume of NaOH titrant used.
Product Characterization by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the formation of the carboxylate salt. The key is to observe the shift in the carbonyl (C=O) stretching frequency from the carboxylic acid to the carboxylate salt.
Expected Spectral Features:
-
Neodecanoic Acid (Reactant): A strong absorption band corresponding to the C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹.
-
This compound (Product): The formation of the carboxylate anion (COO⁻) results in the disappearance of the C=O band of the acid and the appearance of two new characteristic bands: an asymmetric stretching vibration (ν_as(COO⁻)) around 1550-1610 cm⁻¹ and a symmetric stretching vibration (ν_s(COO⁻)) around 1400-1440 cm⁻¹.
Protocol for FTIR Analysis:
-
Prepare a sample of the dried this compound product.
-
Acquire the FTIR spectrum of the sample using a suitable technique (e.g., KBr pellet or ATR).
-
Analyze the spectrum for the characteristic absorption bands of the carboxylate group and the absence of the carboxylic acid carbonyl peak.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Properties of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Neodecanoic Acid | C₁₀H₂₀O₂ | 172.26 |
| Sodium Hydroxide | NaOH | 40.00 |
| This compound | C₁₀H₁₉NaO₂ | 194.25[2] |
Table 2: Reaction Parameters
| Parameter | Value |
| Molar Ratio (Neodecanoic Acid : NaOH) | ~1 : 1.16 |
| Reaction Temperature | 50°C[4] |
| Reaction Time | 1 hour[4] |
| Solvent System | Methanol / Water[4] |
| Expected Yield | > 95% (Theoretically near quantitative) |
| Expected Purity | > 95%[6] (up to 99% achievable[3]) |
Mandatory Visualizations
Neutralization Reaction
Experimental Workflow
Alternative Synthesis Routes
While neutralization is the most common and direct method, other approaches for the synthesis of sodium carboxylates have been explored. Mechanochemical synthesis, which involves the grinding of solid reactants, has been shown to be an efficient and solvent-free method for producing various sodium carboxylates.[7] This method avoids the use of large quantities of solvents and can significantly reduce reaction times.[7] However, its application specifically to this compound on a large scale is not as well-documented as the neutralization route.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Neodecanoic Acid: Causes skin and serious eye irritation.[1] Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[1]
-
Sodium Hydroxide: A corrosive substance that can cause severe skin burns and eye damage.[8] It is crucial to avoid direct contact and inhalation.[4][8] Handle in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] Contact with certain metals, such as aluminum and zinc, may generate flammable hydrogen gas.[9]
-
Methanol: A flammable and toxic solvent. Handle in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety and handling information.[1][2][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium hydroxide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. webassign.net [webassign.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. Titrating sodium hydroxide with hydrochloric acid | Class experiment | RSC Education [edu.rsc.org]
An In-depth Technical Guide to the Structural Isomers and Conformers of Sodium Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium neodecanoate is the sodium salt of neodecanoic acid, a complex mixture of synthetic, highly branched-chain C10 carboxylic acids. Unlike its linear counterpart, sodium decanoate (B1226879), the intricate and varied isomeric composition of this compound imparts unique physicochemical properties that are leveraged across various industries, from industrial catalysts to potential applications in pharmaceutical formulations.[1][2] This technical guide provides a detailed exploration of the structural isomers and conformational landscape of this compound, offering insights relevant to researchers, scientists, and professionals in drug development.
Structural Isomers of this compound
The defining characteristic of this compound is that it is not a single chemical entity but a mixture of sodium salts of various structural isomers of neodecanoic acid. The branching is typically centered around the α-carbon of the carboxylate group. This high degree of branching is a result of its synthesis, often via the Koch reaction, which involves the carbonylation of branched nonenes.
The varied arrangement of alkyl groups along the carbon chain gives rise to a multitude of isomers. Some of the commonly cited isomers of neodecanoic acid, and by extension their sodium salts, include:
-
2,2,3,5-Tetramethylhexanoic acid[3]
-
2,5-Dimethyl-2-ethylhexanoic acid
-
2,4-Dimethyl-2-isopropylpentanoic acid
-
2,2-Diethylhexanoic acid
The specific isomeric composition can vary depending on the manufacturing process and the feedstock used. This variability can influence the overall physical and chemical properties of the this compound mixture.
Physicochemical Properties of Neodecanoic Acid Isomers
| Property | 2,2-Dimethyloctanoic acid | 2,2,3,5-Tetramethylhexanoic acid | Neodecanoic Acid (Mixture) |
| Molecular Formula | C10H20O2 | C10H20O2 | C10H20O2 |
| Molecular Weight ( g/mol ) | 172.26 | 172.26 | 172.26 |
| Appearance | Colorless liquid | Liquid | Colorless liquid |
| Boiling Point (°C) | 160 (at 1 mmHg)[6] | 243-253 (of mixture) | 243-253[7] |
| Flash Point (°C) | Not Available | 122 | 122[7] |
| Water Solubility | Floats on water[8] | 79.7 mg/L at 20°C[7] | 79.7 mg/L at 20°C (of mixture)[7] |
Conformational Analysis
The conformational flexibility of this compound is a key determinant of its molecular interactions and bulk properties. This flexibility arises from two main sources: rotation around the numerous carbon-carbon single bonds in the branched alkyl chain and the conformational preferences of the carboxylate head group.
Conformers of the Carboxylate Group
The carboxylate group of this compound can exist in different conformations due to rotation around the C-C single bond adjacent to the carboxylate. The two primary conformers are the syn and anti conformations, which describe the relative orientation of the C-C bond and the C=O bond. While the free carboxylic acid has a distinct preference for the syn conformation, the conformational landscape of the carboxylate anion in solution is more complex and influenced by solvation and ion pairing.
Conformers of the Alkyl Chain
The highly branched alkyl chains of neodecanoate isomers can adopt a vast number of conformations through rotation around their C-C single bonds. The relative energies of these conformers are dictated by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).
Key conformational arrangements include:
-
Staggered vs. Eclipsed: Rotation around C-C bonds leads to staggered conformations (lower in energy) where substituents are maximally separated, and eclipsed conformations (higher in energy) where they are aligned.
-
Gauche vs. Anti: In staggered conformations, the spatial relationship between two larger substituents on adjacent carbons can be described as gauche (60° dihedral angle) or anti (180° dihedral angle). The anti conformation is generally of lower energy due to reduced steric hindrance.
The complex branching patterns of neodecanoate isomers result in a multitude of possible staggered and eclipsed conformers, with the lowest energy conformations being those that minimize steric interactions between the bulky methyl and ethyl groups.
Experimental Protocols
General Synthesis of Neodecanoic Acid
Neodecanoic acid is typically synthesized via the Koch reaction. This process involves the reaction of a branched alkene (e.g., a nonene isomer) with carbon monoxide and a strong acid catalyst, followed by hydrolysis.
A general representation of the Koch reaction is as follows:
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis of a specific neodecanoic acid isomer, 2-ethylhexanoic acid, via the oxidation of 2-ethylhexanal (B89479) provides a relevant example of the synthesis of a branched carboxylic acid.
Protocol: Synthesis of 2-Ethylhexanoic Acid
This protocol is adapted from a method involving the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal with oxygen.[9]
-
Reaction Setup: A glass reactor equipped with a magnetic stirrer, a gas inlet, a thermometer, and a reflux condenser is charged with 2-ethylhexanal, a solvent (e.g., isobutanol), and the NHPI catalyst.
-
Reaction Execution: The reactor is heated to the desired temperature (e.g., 70-90°C) and a continuous flow of oxygen or air is bubbled through the reaction mixture with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 2-ethylhexanal and the selectivity for 2-ethylhexanoic acid.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting material can be removed by distillation under reduced pressure.
-
Purification: The crude 2-ethylhexanoic acid can be further purified by fractional distillation.
-
Salt Formation: To obtain sodium 2-ethylhexanoate, the purified acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in an appropriate solvent, followed by removal of the solvent.
Relevance to Drug Development
While this compound itself is not a common active pharmaceutical ingredient (API), its properties as a sodium carboxylate make it relevant to drug formulation and delivery. Sodium salts of carboxylic acids are frequently used as excipients to enhance the solubility, stability, and bioavailability of APIs.[10]
For instance, sodium decanoate (the sodium salt of the linear C10 carboxylic acid) is known to act as a permeation enhancer, facilitating the absorption of drugs across biological membranes.[11] The branched nature of this compound isomers could potentially offer different permeation-enhancing properties due to their altered hydrophobicity and steric bulk.
The use of sodium carboxylates in drug delivery can be conceptualized as follows:
Caption: Logical flow of how sodium carboxylates can enhance drug bioavailability.
The highly branched and hydrophobic nature of this compound isomers could make them suitable candidates for use in the formulation of poorly water-soluble drugs, potentially improving their dissolution and absorption characteristics. Further research into the specific interactions of individual neodecanoate isomers with APIs and biological membranes would be necessary to fully elucidate their potential in drug delivery systems.[12][13]
Conclusion
This compound is a multifaceted chemical entity characterized by its complex isomeric composition and conformational flexibility. Understanding the structural nuances of its isomers and the energetic landscape of its conformers is crucial for predicting and controlling its properties in various applications. For drug development professionals, the unique characteristics of this highly branched sodium carboxylate may offer novel opportunities for formulating challenging APIs and enhancing their therapeutic efficacy. Further investigation into the biological interactions and formulation properties of specific this compound isomers is warranted to unlock their full potential in the pharmaceutical sciences.
References
- 1. 2,2-Dimethyloctanoic acid | C10H20O2 | CID 62847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 3. 2,2,3,5-Tetramethylhexanoic acid | C10H20O2 | CID 19897951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyloctanoic acid | 29662-90-6 | EBA66290 [biosynth.com]
- 5. CAS 1184-88-9: Propanoic acid, 2,2-dimethyl-, sodium salt … [cymitquimica.com]
- 6. 2,2-Dimethyloctanoic Acid | High Purity | RUO [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 2,2-Dimethyloctanoic acid | 29662-90-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,2-DIMETHYL OCTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. biospectra.us [biospectra.us]
- 12. Making sure you're not a bot! [bjpharm.org.uk]
- 13. news-medical.net [news-medical.net]
Solubility of Sodium Neodecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium neodecanoate, the sodium salt of neodecanoic acid, is a pivotal compound in various industrial applications, including as a catalyst in polymerization reactions and a precursor in the synthesis of other metal carboxylates. Despite its widespread use, quantitative data on its solubility in organic solvents remains scarce in publicly accessible literature. This technical guide consolidates the available qualitative solubility information for this compound, provides a comprehensive, generalized experimental protocol for its quantitative determination, and offers insights into the expected solubility behavior based on the properties of related metal carboxylates.
Introduction to this compound
This compound is a white solid organic salt with the chemical formula C₁₀H₁₉NaO₂.[1][2] Its structure, featuring a branched alkyl chain, imparts surfactant-like properties, including excellent emulsifying, dispersing, and wetting abilities.[1] While its solubility in water is well-documented, its behavior in organic media is less characterized, posing a challenge for its application in non-aqueous systems.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, developing new synthetic routes, and formulating products in industries ranging from polymer manufacturing to pharmaceuticals.
Qualitative Solubility of this compound
Direct quantitative solubility data for this compound in specific organic solvents is largely unavailable in the reviewed literature.[3][4][5] However, qualitative inferences can be drawn from its chemical applications and the known properties of similar metal carboxylates.
The synthesis of other metal neodecanoates, such as zinc neodecanoate, often utilizes this compound as a starting material in an ethanolic solution, suggesting at least partial solubility in ethanol.[6] Furthermore, other metal neodecanoates, including those of copper, zinc, and bismuth, are reported to be soluble in a range of nonpolar and polar organic solvents.[6][7][8] This suggests that this compound may exhibit some degree of solubility in similar solvents, as indicated in the table below.
Table 1: Qualitative Solubility and Physical Properties of this compound
| Property | Value/Observation | Reference(s) |
| Appearance | Solid, white powder | [1][9] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [1][3] |
| Molecular Weight | 194.25 g/mol | [1][10] |
| Boiling Point | 265.6 °C at 760 mmHg | [3][11] |
| Flash Point | 121.3 °C | [3][11] |
| Water Solubility | Soluble | [1][2] |
| Ethanol | Likely soluble to some extent (inferred from use in synthesis) | [6] |
| Non-polar Solvents (e.g., Toluene, Xylene, Hexane) | Expected to have some solubility (inferred from related compounds) | [6][7][8] |
| Polar Aprotic Solvents (e.g., Acetone, THF) | No data available | |
| Methanol | Expected to have some solubility (inferred from related compounds) | [8] |
Note: The solubility in organic solvents is largely inferred and not based on direct quantitative measurements.
Experimental Protocol for Determining Solubility
To obtain precise and reliable quantitative solubility data for this compound in organic solvents, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or ICP-OES for sodium analysis)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean, tared vial. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Determine the mass of the filtered solution.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted samples to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/100 g of solvent) by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Cas 31548-27-3,this compound | lookchem [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ZINC NEODECANOATE - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 31548-27-3 [chemnet.com]
An In-depth Technical Guide to the Thermochemical Data and Analysis of Sodium Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for sodium neodecanoate. Due to a lack of publicly available, specific thermochemical data such as enthalpy of formation, this document focuses on the fundamental properties of the compound and the detailed experimental methodologies used to analyze similar metal carboxylates. This approach provides a foundational understanding for researchers who may need to determine such properties experimentally.
Physicochemical Properties of this compound
This compound is a highly branched sodium carboxylate salt primarily used as a catalyst component in the production of high-performance synthetic rubber.[1] It also finds application as a preservative, fungicide, and as a desiccant or additive for paints, coatings, and inks.[1] While specific experimental thermochemical values are not readily found in surveyed literature, its core physicochemical properties have been documented.
A summary of these properties is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 31548-27-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [2][3][4] |
| Molecular Weight | 194.25 g/mol | [2][4][5] |
| EINECS | 250-692-5 | [2][3][4] |
| Synonyms | Neodecanoic acid, sodium salt; Sodium 7,7-dimethyloctanoate | [2][3][5] |
| Appearance | White powder / Solid | [1][4] |
| Boiling Point | 265.6°C at 760 mmHg | [2][3] |
| Flash Point | 121.3°C | [2][3] |
| Vapor Pressure | 0.00263 mmHg at 25°C | [2][3] |
| Solubility | Soluble in water | [4] |
Experimental Protocols for Thermochemical Analysis of Metal Carboxylates
The thermochemical properties of metal carboxylates, including this compound, are typically determined using a suite of analytical techniques. These methods provide data on phase transitions, thermal stability, and heat flow, which are essential for understanding the material's behavior under different temperature regimes.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to examine thermal properties, phase transitions, and heat enthalpies.[6]
Detailed Methodology:
-
A small, weighed amount of the sample (typically a few milligrams) is hermetically sealed in a sample pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace.
-
The furnace is heated at a controlled, linear rate (e.g., 10°C/min).
-
The instrument records the differential heat flow to the sample relative to the reference.
-
Endothermic events (like melting) or exothermic events (like decomposition) are recorded as peaks on the resulting thermogram. The area under these peaks is proportional to the enthalpy change of the transition.
Thermogravimetric Analysis–Mass Spectrometry (TG-MS)
This hyphenated technique combines Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature, with Mass Spectrometry (MS), which identifies the gaseous products evolved during thermal decomposition.
Detailed Methodology:
-
A sample is placed in a high-precision thermobalance located within a furnace.
-
The furnace is heated according to a specific temperature program (e.g., ramped to 110°C and held isothermally) under a controlled atmosphere (e.g., synthetic air flow of 20 mL/min).[6]
-
The mass of the sample is continuously recorded as a function of temperature and time.
-
The evolved gases from the thermal decomposition of the sample are transferred via a heated capillary to a mass spectrometer.
-
The mass spectrometer identifies the gaseous species by their mass-to-charge ratio (m/z), providing insight into the decomposition mechanism.[6]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify functional groups and characterize the coordination of the carboxylate group to the metal ion.[7][8] The difference (Δ) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group can help determine its coordination mode (e.g., monodentate, bidentate, or bridging).[7]
Detailed Methodology for Variable-Temperature FTIR:
-
A background spectrum of the empty attenuated total reflectance (ATR) crystal is recorded at room temperature.[6]
-
The sample is placed on the ATR crystal.
-
The sample is heated to a target temperature (e.g., 150°C) at a controlled rate.[6]
-
Spectra are collected continuously during the heating process (e.g., 5-6 spectra per minute) at a specific resolution (e.g., 1 cm⁻¹) over a defined spectral range (e.g., 4000 to 450 cm⁻¹).[6]
-
Analysis of the shifts in the carboxylate stretching bands provides information on changes in coordination and structure with temperature.
Workflows and Methodologies
Visualizing the logical flow of experimental and synthetic processes is crucial for reproducibility and understanding. The following diagrams, rendered using the DOT language, illustrate key workflows relevant to the study of this compound.
Synthesis of Metal Carboxylates
Metal carboxylates like this compound can be synthesized through the reaction of a carboxylic acid with a base.[9] A more general method for other metal carboxylates involves the thermal decomposition of an organometallic compound in the presence of the carboxylic acid.[10]
References
- 1. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 2. This compound | 31548-27-3 [chemnet.com]
- 3. Cas 31548-27-3,this compound | lookchem [lookchem.com]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caloongchem.com [caloongchem.com]
- 10. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
The Genesis of a Key Industrial Surfactant: An In-depth Technical Guide to the Early Studies and Synthesis of Sodium Neodecanoate
For Immediate Release
This technical guide delves into the foundational chemistry and early industrial context surrounding sodium neodecanoate. While not a singular "discovery" in the traditional sense, its emergence is intrinsically linked to the mid-20th century advancements in industrial organic synthesis, particularly the development of neodecanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and core applications of this compound, focusing on its role as a crucial chemical intermediate.
Introduction: A Derivative Discovery
The history of this compound is fundamentally the history of its parent acid, neodecanoic acid. Neodecanoic acid, a mixture of C10 tertiary carboxylic acids, was first synthesized in the mid-20th century, a period of significant expansion in the petrochemical industry.[1] Its production became viable with the development of the Koch reaction, an acid-catalyzed carbonylation of olefins.[2][3][4] The unique branched structure of neodecanoic acid imparts exceptional thermal and hydrolytic stability to its derivatives.[5][6]
This compound, a simple salt derived from the neutralization of neodecanoic acid with a sodium base, likely co-emerged with the industrial availability of the acid. Its significance lies not in a complex discovery pathway, but in its utility as a precursor for a wide range of metal carboxylates used as paint driers, PVC stabilizers, and polymerization initiators.[7] It also finds application as a surfactant and corrosion inhibitor.[6]
Physicochemical Properties
This compound is a white solid, soluble in water, and possesses the key characteristics of an anionic surfactant. The following table summarizes its key physical and chemical properties based on available data.
| Property | Value |
| CAS Number | 31548-27-3 |
| Molecular Formula | C₁₀H₁₉NaO₂ |
| Molecular Weight | 194.25 g/mol |
| Appearance | White to pale yellow solid or powder |
| Solubility | Soluble in water |
| Chemical Category | Anionic Surfactant > Carboxylate |
Core Synthesis Protocol
Materials and Equipment
-
Neodecanoic acid (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Methanol
-
Reaction vessel with stirring capability
-
Heating mantle
Experimental Procedure
-
Preparation of Sodium Hydroxide Solution: Dissolve 46.5 g of sodium hydroxide in 1 L of deionized water.
-
Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Reaction: Add the neodecanoic acid solution to the sodium hydroxide solution while stirring.
-
Heating: Stir the resulting mixture at 50°C for 1 hour to ensure the completion of the reaction.
The final product is an aqueous solution of this compound, which can then be used in subsequent reactions or processed to isolate the solid salt.
Key Applications Driving Synthesis
The primary driver for the synthesis of this compound has been its utility as a precursor for other metal neodecanoates. The branched structure of the neodecanoate ligand provides solubility in organic media and stability to the resulting metal complexes.
-
Paint Driers: Metal neodecanoates, such as those of cobalt, manganese, and zirconium, are effective catalysts for the oxidative crosslinking of drying oils in paints and varnishes.
-
PVC Stabilizers: Zinc and calcium neodecanoates are used as heat stabilizers in PVC formulations, where they neutralize hydrochloric acid released during thermal degradation.
-
Polymerization Initiators: Certain metal neodecanoates are used to initiate polymerization reactions.
-
Corrosion Inhibitors: The amphiphilic nature of neodecanoate salts allows them to form protective films on metal surfaces, inhibiting corrosion.[6]
-
Tire Adhesion Promoters: Cobalt salts of neodecanoic acid are used to improve the adhesion between rubber and steel cords in radial tires.[6]
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformation and the logical hierarchy of neodecanoate compounds.
Caption: Synthesis of this compound.
Caption: Chemical Hierarchy of Neodecanoates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. Koch reaction - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries | Sea-Land Chemical Company [sealandchem.com]
- 7. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]
Sodium Neodecanoate: A Technical Health and Safety Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for sodium neodecanoate, a compound utilized in various industrial and research applications. This document outlines the known hazards, exposure control measures, and emergency procedures to ensure its safe handling in a laboratory setting. All quantitative data is summarized for clarity, and detailed experimental protocols for key toxicological assessments are provided.
Hazard Identification and Classification
This compound is classified as a skin and eye irritant.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][2][3]
GHS Hazard Statements:
Pictograms:
-
Exclamation Mark
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NaO₂ | [2][3][4] |
| Molecular Weight | 194.25 g/mol | [4][5] |
| CAS Number | 31548-27-3 | [1][2][3][4] |
| EC Number | 250-692-5 | [1][2][4] |
| Appearance | Solid, white powder | [4] |
| Solubility | Soluble in water | [4] |
| Boiling Point | 265.6°C at 760 mmHg | |
| Flash Point | 121.3°C | |
| Vapor Pressure | 0.00263 mmHg at 25°C |
Toxicological Data
| Endpoint | Species | Result | Classification | Reference(s) |
| Acute Oral Toxicity | No data available | No data available | Not classified | [6] |
| Acute Dermal Toxicity | No data available | No data available | Not classified | |
| Acute Inhalation Toxicity | No data available | No data available | Not classified | |
| Skin Corrosion/Irritation | Rabbit | Irritant | Category 2 | [1][2][3] |
| Serious Eye Damage/Irritation | Rabbit | Serious Irritant | Category 2 | [1][2][3] |
| Respiratory or Skin Sensitization | No data available | No data available | Not classified | [6] |
| Germ Cell Mutagenicity | No data available | No data available | Not classified | [6] |
| Carcinogenicity | No data available | No data available | Not classified | [6] |
| Reproductive Toxicity | No data available | No data available | Not classified | [6] |
Experimental Protocols
While specific experimental results for this compound are not detailed in the available literature, the classifications for skin and eye irritation are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation: OECD Test Guideline 404
This test is designed to assess the potential of a substance to cause skin irritation.
Principle: The test substance is applied to the shaved skin of a rabbit under a gauze patch. The degree of irritation is evaluated by observing for erythema (redness) and edema (swelling) at specified time points.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of the skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored based on a standardized scale.
Eye Irritation: OECD Test Guideline 405
This test evaluates the potential of a substance to cause serious eye damage or irritation.
Principle: The test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation.
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Application: A small volume (0.1 mL) or weight (0.1 g) of the test substance is placed in the conjunctival sac of one eye. The eyelids are then gently held together for about one second.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored according to a standardized scale.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
Handling:
-
Handle in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wear appropriate personal protective equipment (see Section 6.0).[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
References
Physicochemical Characterization of Sodium Neodecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium neodecanoate, the sodium salt of neodecanoic acid, is a branched-chain carboxylate surfactant with diverse applications in industrial processes and potential utility in pharmaceutical formulations. Its amphiphilic nature, arising from a branched hydrophobic tail and a hydrophilic carboxylate headgroup, governs its physicochemical behavior in solution. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular and thermal characteristics, solubility, and surface activity. Detailed experimental protocols for the determination of these properties are provided to facilitate further research and application.
Introduction
This compound is a white, solid organic salt.[1] As an anionic surfactant, its utility is intrinsically linked to its behavior at interfaces and its ability to self-assemble in solution. A thorough understanding of its physicochemical properties is paramount for its effective use, whether as a catalyst in polymerization, a stabilizer in emulsions, or a potential excipient in drug delivery systems.[1][2] This guide synthesizes available data and outlines experimental methodologies for the comprehensive characterization of this compound.
Molecular and Physical Properties
A summary of the fundamental molecular and physical properties of this compound is presented in Table 1.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][3] |
| Synonyms | Neodecanoic acid, sodium salt | [1][3] |
| CAS Number | 31548-27-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [2][3][4] |
| Molecular Weight | 194.25 g/mol | [2] |
| Appearance | White solid/powder | [1] |
| Boiling Point | 265.6 °C at 760 mmHg | [3] |
| Flash Point | 121.3 °C | [3] |
| pKa (of Neodecanoic Acid) | 5.17 | [5] |
Solubility
This compound is soluble in water. The solubility of sodium salts of carboxylic acids is generally high in water due to the ionic nature of the carboxylate group.[6] However, the hydrophobic carbon chain can limit solubility, particularly for longer chains.[6] The branched nature of the neodecanoate chain may influence its solubility profile compared to its linear isomer, sodium decanoate.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble |
Surface Activity
As a surfactant, the behavior of this compound at interfaces and its tendency to form micelles in solution are critical properties.
Surface Tension
The presence of this compound in an aqueous solution lowers the surface tension of the water. This effect increases with concentration up to the Critical Micelle Concentration (CMC).
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This is a key parameter for any surfactant. For sodium decanoate, a linear C10 carboxylate, the CMC is reported to be in the range of 50-100 mM at high pH (>8.5) and decreases to 10-20 mM at a pH of 6.5-7.5.[5][7] Another source indicates a CMC of 40.085 mM for sodium decyl sulfate (B86663) (a C10 sulfate).[8] It is expected that this compound will have a CMC in a similar range. The formation of micelles is a thermodynamic process driven by the hydrophobic effect.[9]
Table 3: Estimated Surfactant Properties of C10 Carboxylates
| Property | Estimated Value Range | Reference(s) |
| CMC of Sodium Decanoate (pH > 8.5) | 50 - 100 mM | [5][7] |
| CMC of Sodium Decanoate (pH 6.5 - 7.5) | 10 - 20 mM | [5][7] |
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
A general workflow for the comprehensive physicochemical characterization of this compound is depicted below.
References
- 1. tradeindia.com [tradeindia.com]
- 2. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 31548-27-3,this compound | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Impact of Intestinal Concentration and Colloidal Structure on the Permeation-Enhancing Efficiency of Sodium Caprate in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. agilent.com [agilent.com]
- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
"sodium neodecanoate" synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium neodecanoate, a versatile chemical compound. It covers its fundamental properties, alternative names, synthesis protocols, and key applications, with a focus on data relevant to scientific and research applications.
Synonyms and Alternative Names
This compound is known by a variety of names in literature and commerce. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
-
Sodium 7,7-dimethyloctanoate[2]
-
Neodecanoic acid, sodium salt (1:1)[1]
-
Sodium Ten-Cem
-
EINECS 250-692-5[1]
-
CAS 31548-27-3[1]
-
Hexanoic acid, 3,3,5,5-tetramethyl-, sodium salt (1:1)
-
Octanoic acid, 7,7-dimethyl-, sodium salt (1:1)
Chemical and Physical Properties
The properties of this compound are summarized in the tables below. It is the sodium salt of neodecanoic acid, which is a complex mixture of isomeric branched-chain carboxylic acids with ten carbon atoms.
Table 2.1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 31548-27-3 | [1] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| IUPAC Name | sodium 7,7-dimethyloctanoate | [2] |
| SMILES | CC(C)(C)CCCCCC(=O)[O-].[Na+] | [2] |
| InChI Key | CASCCINXYVTVRI-UHFFFAOYSA-M | [2] |
Table 2.2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White solid/powder | |
| Solubility | Soluble in water | |
| Boiling Point | 265.6 °C at 760 mmHg | |
| Flash Point | 121.3 °C | |
| Vapor Pressure | 0.00263 mmHg at 25°C |
Key Applications
This compound and its derivatives are utilized in various industrial and chemical processes due to their surfactant and catalytic properties.
-
Catalysis: It serves as a key component in catalyst systems for producing high-performance synthetic rubbers, such as butadiene rubber. In these applications, it can enhance catalytic efficiency and improve the quality of the final polymer.
-
Corrosion Inhibition: Metal neodecanoates can form a protective passive film on metal surfaces, which acts as a barrier to corrosive agents. This mechanism involves adsorption onto the surface and inhibition of the electrochemical reactions that cause corrosion.
-
Additives: It is used as a desiccant or additive in paints, coatings, and inks.
-
Chemical Intermediate: It is a precursor for synthesizing other metal neodecanoates (e.g., zinc, cobalt, manganese neodecanoates), which have specialized applications, such as promoters for unsaturated polyester (B1180765) resins.
Experimental Protocols
Detailed experimental methodologies are critical for replicating and building upon existing research. Below are representative protocols.
Standard Laboratory Synthesis of this compound
This protocol outlines the straightforward neutralization reaction to produce this compound.
Principle: Neodecanoic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous or alcoholic solution to yield the sodium salt.
Materials:
-
Neodecanoic acid (C₁₀H₂₀O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water or Ethanol
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH indicator or pH meter
Procedure:
-
In the reaction vessel, dissolve a known quantity of neodecanoic acid in a suitable solvent like ethanol.
-
Prepare a stoichiometric solution of sodium hydroxide in deionized water.
-
While stirring the neodecanoic acid solution, slowly add the sodium hydroxide solution.
-
Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH (~7.0) is achieved.
-
The solvent can be removed from the resulting solution by rotary evaporation to yield the solid this compound product.
-
The final product can be dried in an oven to remove residual moisture.
Detailed Synthesis of Zinc Neodecanoate (as a representative metal neodecanoate)
This protocol, adapted from the synthesis of a related metal carboxylate, demonstrates a common procedure for creating metal neodecanoate catalysts or inhibitors from precursor materials.
Principle: Zinc oxide is reacted with neodecanoic acid at elevated temperatures in a high-boiling point solvent to produce zinc neodecanoate. Water is generated as a byproduct and removed.
Materials:
-
Zinc oxide (ZnO) powder
-
Neodecanoic acid
-
High-boiling point solvent (e.g., toluene (B28343) or xylene)
-
Three-neck round-bottom flask
-
Condenser (e.g., Dean-Stark apparatus for azeotropic removal of water)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Filtration apparatus
-
Rotary evaporator and drying oven
Procedure:
-
Set up the three-neck round-bottom flask with a condenser, thermometer, and magnetic stirrer.
-
Add zinc oxide and neodecanoic acid to the flask, typically in a 1:2 molar ratio.
-
Add a sufficient amount of toluene or xylene to facilitate mixing and efficient heat transfer.
-
Heat the mixture to 100-150 °C with vigorous stirring.
-
Maintain this temperature for several hours. The water produced as a byproduct will be removed via azeotropic distillation with the solvent.
-
Monitor the reaction progress by observing the cessation of water collection.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solution to remove any unreacted zinc oxide.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude zinc neodecanoate product.
-
Dry the final product in an oven at 80-100 °C to remove any remaining solvent.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving metal neodecanoates.
Corrosion Inhibition Mechanism
Metal neodecanoates inhibit corrosion by forming a protective barrier on the metal surface through a multi-step process.
Caption: Corrosion inhibition mechanism of a metal neodecanoate.
Workflow for Use as a Polymerization Co-Catalyst
This diagram illustrates a simplified workflow for the use of a metal neodecanoate as a co-catalyst in the synthesis of a polymer like polybutadiene.
Caption: Logical workflow for metal neodecanoate in catalysis.
References
Methodological & Application
Application Notes and Protocols: Sodium Neodecanoate in Butadiene Rubber Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high cis-1,4-polybutadiene rubber, a critical component in the manufacturing of high-performance tires and other elastomeric products, is predominantly achieved through coordination polymerization. Among the various catalytic systems, those based on rare-earth metals, particularly neodymium, have garnered significant attention for their ability to produce polymers with a high degree of stereoregularity, narrow molecular weight distribution, and high catalytic activity. Neodymium neodecanoate, often part of a multi-component Ziegler-Natta catalyst system, is a key precursor in this process. While the user's query specified "sodium neodecanoate," the prevalent catalyst in the scientific literature for this application is neodymium neodecanoate . It is likely that this compound is used as a precursor to synthesize the neodymium salt. This document provides detailed application notes and protocols for the use of neodymium neodecanoate-based catalysts in the synthesis of butadiene rubber.
The typical catalyst system is a three-component mixture comprising a neodymium carboxylate (such as neodymium neodecanoate), an aluminum alkyl co-catalyst, and a halogen source. This combination forms the active species for the polymerization of butadiene. The properties of the resulting polybutadiene (B167195), including its microstructure (cis-1,4 content), molecular weight, and molecular weight distribution, are highly dependent on the specific components of the catalyst system and the polymerization conditions.
Data Presentation
The following tables summarize quantitative data from various studies on the use of neodymium neodecanoate-based catalysts in butadiene polymerization.
Table 1: Effect of Catalyst Composition on Polymer Properties
| Neodymium Source | Co-catalyst | Halogen Source | [Al]/[Nd] ratio | [Cl]/[Nd] ratio | Cis-1,4 Content (%) | Mw (x 10³) g/mol | PDI (Mw/Mn) | Catalyst Activity (g/Nd mol·h) |
| Nd(neodecanoate)₃ | Al(iBu)₃ / AlEt₂Cl | - | - | - | 98 | - | - | 2.5 x 10⁶[1] |
| Neodymium Versatate | TIBA / DEAC | - | - | - | ≥97 | 150 - 900 | 3.1 - 5.1 | - |
| Neodymium Versatate | DIBAH | Me₂SiCl₂ | 20 | 1.0 | - | - | - | - |
| Neodymium Versatate | DIBAH | Me₂SiCl₂ | 30 | 1.0 | - | - | - | - |
Table 2: Influence of Carboxylic Acid Structure on Catalyst Activity
| Carboxylic Acid in Nd Salt | Catalyst Activity | Resulting Polymer Molecular Weight |
| Neo-acids | More active | Lower |
| Iso-acids | Less active | Higher |
| Increasing chain length (iso-acids) | More active | - |
| Increasing chain length (neo-acids, up to C10) | More active | - |
| Neodecanoic and Neononadecanoic acid mixture | Lower than Neodecanoic acid alone | - |
Experimental Protocols
This section provides a generalized protocol for the synthesis of high cis-1,4-polybutadiene using a neodymium neodecanoate-based catalyst system. This protocol is a synthesis of methodologies reported in the literature[2][3][4].
Materials
-
Monomer: 1,3-Butadiene (B125203) (polymer grade)
-
Solvent: Hexane or Cyclohexane (polymerization grade, dried over molecular sieves)
-
Catalyst Precursor: Neodymium neodecanoate (also known as Neodymium Versatate), typically as a solution in hexane
-
Co-catalyst: Triisobutylaluminum (TIBA) or Diisobutylaluminum hydride (DIBAH), as a solution in hexane
-
Halogen Source: Diethylaluminum chloride (DEAC) or tert-Butyl chloride, as a solution in hexane
-
Termination Agent: Methanol (B129727) or Ethanol
-
Antioxidant: e.g., 2,6-di-tert-butyl-4-methylphenol (BHT)
-
Nitrogen: High purity, for maintaining an inert atmosphere
Equipment
-
Glass-lined polymerization reactor or sealed glass bottles
-
Syringes and cannulas for transfer of reagents
-
Magnetic or mechanical stirrer
-
Temperature control system (e.g., water bath)
-
Apparatus for solvent and monomer purification
-
Vacuum oven for drying the polymer
Protocol: Butadiene Polymerization
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Purge the reactor with high-purity nitrogen to remove air and moisture. This is critical as the catalyst components are highly reactive with oxygen and water.
-
-
Solvent and Monomer Charging:
-
Charge the reactor with the desired amount of purified solvent (e.g., hexane).
-
Add the 1,3-butadiene monomer to the solvent. A typical concentration is 14 wt% butadiene in hexane[2].
-
-
Catalyst Preparation (Preformation):
-
In a separate, dry, and nitrogen-purged vessel, prepare the active catalyst.
-
Combine the neodymium neodecanoate solution, the aluminum alkyl co-catalyst, and the halogen source in the desired molar ratios. The order of addition can influence catalyst activity.
-
Age the catalyst mixture at a controlled temperature (e.g., 5°C) for a specific period (e.g., 0-60 days) to allow for the formation of the active catalytic species[3].
-
-
Polymerization:
-
Bring the monomer solution in the reactor to the desired polymerization temperature (e.g., 60-80°C)[3].
-
Inject the preformed catalyst into the reactor to initiate polymerization. A typical catalyst concentration is 0.13 mM Nd per 100g of butadiene[2].
-
Maintain the reaction at the set temperature under continuous stirring for the desired reaction time (e.g., 40-120 minutes)[3]. The polymerization is often rapid, with high conversions achieved in a short period.
-
-
Termination and Stabilization:
-
After the desired polymerization time, terminate the reaction by adding a small amount of a termination agent, such as methanol.
-
Add an antioxidant solution (e.g., BHT in isopropanol) to the polymer solution to prevent degradation during processing and storage.
-
-
Polymer Isolation and Drying:
-
Coagulate the polymer by adding the polymer solution to a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.
-
Separate the precipitated polybutadiene rubber.
-
Wash the polymer with the non-solvent to remove any residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the microstructure (cis-1,4, trans-1,4, and 1,2-vinyl content) of the polymer using Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.
-
Analyze the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC).
-
Mandatory Visualization
Caption: Experimental workflow for butadiene rubber synthesis.
References
Application Notes and Protocols for Sodium Neodecanoate as a Corrosion Inhibitor for Aluminum Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium neodecanoate, a sodium salt of a branched-chain carboxylic acid, presents itself as a promising corrosion inhibitor for aluminum and its alloys. Its mechanism of action is primarily attributed to the formation of a protective, hydrophobic film on the metal surface, which acts as a barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy as a corrosion inhibitor for aluminum alloys. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented performance of similar long-chain carboxylates, such as sodium decanoate, and established corrosion testing methodologies.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits the corrosion of aluminum alloys involves the adsorption of the neodecanoate anion onto the aluminum oxide/hydroxide surface. This process is followed by the formation of a dense, hydrophobic, and protective film. This film acts as a physical barrier, isolating the metal substrate from the corrosive environment containing aggressive ions like chlorides.
The inhibition mechanism can be visualized as a multi-step process:
-
Adsorption: The carboxylate head of the neodecanoate anion electrostatically interacts with the positively charged sites on the aluminum oxide surface.
-
Film Formation: The long, branched hydrocarbon tails of the adsorbed neodecanoate molecules arrange themselves outwards, creating a non-polar, water-repellent layer.
-
Barrier Protection: This hydrophobic barrier prevents the ingress of water and corrosive ions to the metal surface, thereby stifling both the anodic (aluminum dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Application Notes and Protocols: Sodium Neodecanoate as an Anionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sodium neodecanoate as an anionic surfactant for applications in research and drug development. This document includes its physicochemical properties, comparative performance data with other common anionic surfactants, and detailed experimental protocols for its use in formulating drug delivery systems.
Introduction to this compound
This compound is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid. As an anionic surfactant, it possesses a negatively charged carboxylate head group and a branched hydrophobic tail. This molecular structure imparts excellent emulsifying, dispersing, and wetting properties.[1] It is a white, solid material soluble in water and is biodegradable.[1] Its primary applications in industrial settings include roles as a catalyst in synthetic rubber production, a preservative, and an additive in paints and coatings.[2] In the context of drug development, its surfactant properties make it a candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs, particularly in the formulation of emulsions and nanoemulsions.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided below. Due to the limited availability of specific surfactant performance data such as Critical Micelle Concentration (CMC) and surface tension for this compound in publicly accessible literature, values for well-characterized anionic surfactants like Sodium Dodecyl Sulfate (SDS) and Sodium Oleate are included for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| Synonyms | Neodecanoic acid, sodium salt | [1][3] |
| CAS Number | 31548-27-3 | [1][3] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [1][3] |
| Molecular Weight | 194.25 g/mol | [1] |
| Appearance | White solid/powder | [1][2] |
| Solubility | Soluble in water | [1] |
| Purity (Actives) | ≥ 95.0% | [1] |
Table 2: Comparative Surfactant Performance Data (Aqueous Solutions, 25°C)
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound | Anionic (Branched Carboxylate) | Data not readily available | Data not readily available |
| Sodium Dodecyl Sulfate (SDS) | Anionic (Sulfate) | 8.2 | ~38 |
| Sodium Oleate | Anionic (Carboxylate) | ~1.2 | ~25 |
Note: The performance of a surfactant can be influenced by factors such as temperature, pH, and the presence of electrolytes. The data for SDS and Sodium Oleate are provided as a benchmark for typical anionic surfactants.
Applications in Drug Formulation
This compound's amphiphilic nature makes it a promising excipient in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). Its potential applications include:
-
Nanoemulsion Formulation: As a primary or co-emulsifier to stabilize oil-in-water (o/w) nanoemulsions, which can enhance the oral bioavailability of lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): As a surfactant component in SEDDS formulations, which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.
-
Solubility Enhancement: To increase the aqueous solubility of hydrophobic drugs through micellar solubilization.
Experimental Protocols
The following protocols are provided as general guidelines for the application of this compound as a surfactant in drug delivery systems. Researchers should perform optimization studies to determine the ideal concentrations and processing parameters for their specific API and formulation requirements.
The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution (e.g., surface tension, conductivity) as a function of concentration.
Objective: To determine the CMC of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method) or a conductivity meter
-
Precision balance
-
Volumetric flasks and pipettes
Procedure (Surface Tension Method):
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.1 mM to 50 mM).
-
Measure the surface tension of each solution at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.
This protocol describes a high-energy emulsification method to produce a nanoemulsion using this compound as the surfactant.
Objective: To formulate a stable o/w nanoemulsion of a model lipophilic drug.
Materials:
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
This compound
-
Deionized water
-
High-shear homogenizer or ultrasonicator
-
Particle size analyzer
Procedure:
-
Oil Phase Preparation: Dissolve the lipophilic API in the selected oil at the desired concentration.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water. The concentration of the surfactant will need to be optimized (typically in the range of 1-5% w/v).
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion is formed. The processing time and energy input should be optimized.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential. Monitor the physical stability of the nanoemulsion over time at different storage conditions.
This protocol provides a general method for developing a SEDDS formulation using this compound.
Objective: To develop a SEDDS pre-concentrate that forms a nanoemulsion upon dilution in an aqueous medium.
Materials:
-
Lipophilic API
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
This compound (Surfactant)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Cremophor EL)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying regions. This involves preparing various ratios of oil, surfactant, and co-surfactant and observing their emulsification behavior upon dilution with water.
-
Formulation Preparation: a. Accurately weigh the selected oil, this compound, and co-surfactant in a glass vial. b. Mix the components thoroughly using a vortex mixer and/or magnetic stirrer until a clear, isotropic mixture is obtained. c. Dissolve the API in the excipient mixture.
-
Evaluation of Self-Emulsification: a. Add a small amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation. b. Visually observe the rate of emulsification and the appearance of the resulting emulsion (it should be clear to slightly bluish). c. Characterize the resulting nanoemulsion for droplet size, PDI, and drug content.
References
Application Notes and Protocols: Sodium Neodecanoate in the Formulation of Industrial Lubricants and Greases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium neodecanoate (CAS No. 31548-27-3) is a sodium salt of neodecanoic acid, a multi-isotope branched-chain carboxylic acid.[1] In the formulation of industrial lubricants and greases, this compound primarily functions as a highly effective corrosion inhibitor.[1][2] Its molecular structure, featuring a polar carboxylate group and a nonpolar branched alkyl chain, facilitates the formation of a protective film on metal surfaces, thereby preventing corrosion.[2] This property is crucial in applications where machinery is exposed to moisture, oxygen, and other corrosive agents. While other metal salts of neodecanoic acid, such as zinc neodecanoate, are known for their anti-wear and extreme pressure (EP) properties, this compound's primary role is corrosion prevention.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 31548-27-3 | [1] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [1] |
| Molecular Weight | 194.25 g/mol | |
| Appearance | White solid | [1] |
| Boiling Point | 265.6 °C at 760 mmHg | [1] |
| Flash Point | 121.3 °C | [1] |
Applications in Lubricants and Greases
This compound is incorporated into various industrial lubricant and grease formulations to protect metallic components from rust and corrosion. Its application is particularly beneficial in environments with a high risk of water contamination or humidity.
3.1 Industrial Lubricating Oils:
In industrial oils, such as hydraulic fluids, gear oils, and turbine oils, this compound functions by adsorbing onto metal surfaces to form a tenacious, protective film.[2] This film acts as a barrier, preventing direct contact between the metal and corrosive elements like water and oxygen. The effectiveness of sulfonates, a class of compounds to which neodecanoates are related, as rust preventives can vary based on the counter-ion, with sodium sulfonates being a commonly used option.[2]
3.2 Industrial Greases:
This compound can be used as a component in the thickener system of sodium-based greases or as a corrosion-inhibiting additive in various grease formulations.[3][4][5] While traditional sodium greases have some inherent rust-preventing capabilities, the addition of specific corrosion inhibitors like this compound can significantly enhance this property. A Chinese patent describes a composite sodium-based lubricating grease that includes a composite sodium-based thickener (5%-35%) and other additives, highlighting the complexity of modern grease formulations.[6]
Performance Data (Qualitative)
For quantitative evaluation, it is recommended that researchers and formulators conduct performance testing using the standardized protocols outlined in Section 6.0. These tests will allow for direct comparison of this compound-containing formulations against baseline formulations and those containing other commercially available corrosion inhibitors.
Diagrams
Mechanism of Action: Corrosion Inhibition
References
- 1. Page loading... [guidechem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. CN106590823B - Composite sodium-based lubricating grease and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Sodium Neodecanoate in Polymerization
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of sodium neodecanoate in polymerization is not extensively documented in publicly available scientific literature. The following protocols are representative examples of emulsion polymerization where an anionic carboxylate surfactant like this compound would typically be employed. Researchers should consider this a foundational guide and may need to optimize specific parameters for their unique applications.
Introduction to this compound
This compound is the sodium salt of neodecanoic acid, a multi-isomer mixture of highly branched C10 carboxylic acids. Its branched structure influences its solubility and surfactant properties. While specific applications in polymerization are not widely published, it is classified as an anionic surfactant with excellent emulsifying, dispersing, and wetting properties.[1] Its potential roles in polymerization include acting as a stabilizer in emulsion or suspension polymerization or as a component in a catalyst system.[2] Anionic surfactants, such as carboxylates, are crucial in emulsion polymerization for creating and stabilizing monomer droplets and polymer particles within the aqueous phase.[3][4][5]
Data Presentation: Properties of this compound
The following table summarizes the known properties and characteristics of this compound.
| Property | Value/Description |
| Chemical Name | This compound |
| Synonyms | Neodecanoic acid, sodium salt |
| CAS Number | 31548-27-3 |
| Molecular Formula | C10H19NaO2 |
| Molecular Weight | 194.25 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Classification | Anionic Surfactant (Carboxylate) |
| Key Characteristics | Excellent emulsifying, dispersing, wetting, permeating, and cleansing abilities.[1] |
| Potential Applications | Catalyst component for synthetic rubber, preservative, additive for paints and coatings.[2] |
Experimental Protocols
The following is a detailed, representative protocol for an ab initio emulsion polymerization of a model monomer system (e.g., styrene (B11656) or methyl methacrylate), where this compound could be used as the primary anionic surfactant.
Materials and Equipment
-
Monomer: Styrene (inhibitor removed)
-
Surfactant: this compound
-
Initiator: Potassium persulfate (KPS)
-
Aqueous Phase: Deionized (DI) water
-
Buffer (optional): Sodium bicarbonate
-
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
Monomer and initiator feed pumps (e.g., syringe or peristaltic pumps).
-
Heating/cooling circulator for the reactor jacket.
-
Standard laboratory glassware.
-
Representative Emulsion Polymerization Protocol
This protocol describes a semi-batch process, which allows for good control over the reaction kinetics and particle morphology.
Step 1: Reactor Setup and Initial Charge
-
Assemble the reactor system in a fume hood. Ensure all glassware is clean and dry.
-
Charge the reactor with deionized water.
-
Add the desired amount of this compound and sodium bicarbonate (if used) to the reactor.
-
Begin stirring at a moderate speed (e.g., 200-300 rpm) to dissolve the surfactant and buffer.
Step 2: Inerting and Heating
-
Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heat the reactor contents to the desired reaction temperature (e.g., 70-80 °C) using the circulating bath.
Step 3: Initiator Addition and Seed Formation
-
Dissolve the potassium persulfate initiator in a separate portion of deionized water.
-
Once the reactor reaches the target temperature, add a small portion (e.g., 10-20%) of the initiator solution to the reactor.
-
Add a "seed" charge of the monomer (e.g., 5-10% of the total monomer) to the reactor to initiate particle nucleation.
Step 4: Monomer and Initiator Feeds
-
After allowing the seed stage to proceed for a set time (e.g., 15-30 minutes), begin the continuous, slow addition of the remaining monomer and the remaining initiator solution via separate feed pumps over a period of 2-4 hours.
-
Maintain a constant temperature and stirring rate throughout the feeds.
Step 5: Post-Polymerization and Cooling
-
After the monomer and initiator feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
Step 6: Filtration and Characterization
-
Filter the resulting latex through a coarse filter (e.g., cheesecloth or a fine mesh) to remove any coagulum.
-
Characterize the final latex for properties such as solid content, particle size and distribution, viscosity, and molecular weight of the polymer.
Example Formulation
The following table provides an example formulation for the emulsion polymerization of styrene. The concentration of this compound would need to be optimized, likely starting around its critical micelle concentration (CMC), if known, or based on typical concentrations for other sodium carboxylate surfactants.
| Component | Amount (grams) | Role |
| Initial Reactor Charge | ||
| Deionized Water | 200.0 | Aqueous Phase |
| This compound | 2.0 - 5.0 | Anionic Surfactant |
| Sodium Bicarbonate | 0.5 | Buffer |
| Monomer Feed | ||
| Styrene | 100.0 | Monomer |
| Initiator Feed | ||
| Potassium Persulfate | 1.0 | Initiator |
| Deionized Water | 20.0 | Solvent for Initiator |
Visualizations
Experimental Workflow for Emulsion Polymerization
Caption: Workflow for a semi-batch emulsion polymerization process.
Logical Relationship of Components in Emulsion Polymerization
Caption: Key components and their roles in an emulsion polymerization system.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 3. gantrade.com [gantrade.com]
- 4. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 5. products.pcc.eu [products.pcc.eu]
"sodium neodecanoate" as a wetting agent in research applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of sodium neodecanoate as a wetting agent for research applications. This document includes its physicochemical properties, protocols for evaluating its performance, and its potential applications in drug development and formulation.
Introduction to this compound
This compound (CAS 31548-27-3) is an anionic surfactant known for its excellent emulsifying, dispersing, wetting, permeating, cleansing, and solubilizing abilities.[1] Its branched alkyl carboxylate structure contributes to its surface-active properties, making it a versatile tool in various research and industrial applications. While it is soluble in water and biodegradable, researchers should handle the solid form with care as it can be a flammable material and cause irritation to the skin, eyes, and respiratory system.[1]
Physicochemical Properties and Performance as a Wetting Agent
A key characteristic of a wetting agent is its ability to lower the surface tension of a liquid, allowing it to spread more easily across a solid surface. This property is quantified by measurements such as surface tension, critical micelle concentration (CMC), and contact angle.
Due to the limited availability of specific experimental data for this compound, the following table includes data for the structurally similar anionic surfactant, sodium decanoate, to provide an estimate of its performance. Researchers should determine the precise values for this compound experimentally for their specific applications.
| Property | Typical Value (for Sodium Decanoate as a proxy) | Significance in Wetting Performance |
| Molecular Formula | C₁₀H₁₉NaO₂ | Influences solubility and surface activity. |
| Molecular Weight | 194.25 g/mol [1] | Important for concentration calculations. |
| Appearance | Solid[1] | Dictates handling and preparation of solutions. |
| Solubility | Soluble in water[1] | Essential for its function in aqueous systems. |
| Critical Micelle Concentration (CMC) | ~86 mM[2] | The concentration at which surfactant molecules self-assemble into micelles. Above the CMC, properties like surface tension remain relatively constant. |
| Surface Tension at CMC | Data not available for this compound. For comparison, sodium dodecyl sulfate (B86663) (a common anionic surfactant) can reduce the surface tension of water to around 30-40 mN/m. | A lower surface tension indicates better wetting ability. |
| Contact Angle | Dependent on the solid substrate and concentration. Generally, a lower contact angle signifies better wetting. | Measures the ability of a liquid to spread over a solid surface. |
Mechanism of Action as a Wetting Agent
This compound, as a surfactant, possesses an amphiphilic structure, meaning it has both a hydrophilic (water-attracting) carboxylate head group and a hydrophobic (water-repelling) hydrocarbon tail. This dual nature allows it to orient itself at the interface between a liquid and a solid surface, reducing the interfacial tension and promoting wetting.
References
Application Notes and Protocols: The Role of Sodium Neodecanoate in the Synthesis of Metal Neodecanoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium neodecanoate is a key intermediate in the production of various metal neodecanoates, which have wide-ranging applications as catalysts, driers in paints and inks, polymer stabilizers, and precursors for nanoparticle synthesis. The primary synthetic route leveraging this compound is a salt metathesis (double displacement) reaction. This method offers a straightforward and efficient pathway to high-purity metal neodecanoates.
This document provides detailed application notes and experimental protocols for the synthesis of several metal neodecanoates, highlighting the central role of this compound.
The Underlying Chemistry: Salt Metathesis Reaction
The synthesis of metal neodecanoates from this compound is typically achieved through a two-step process. The first step involves the saponification of neodecanoic acid with a sodium base (like sodium hydroxide) to produce this compound. The second step is a metathesis reaction where the this compound is reacted with a soluble metal salt (e.g., chloride, sulfate (B86663), or nitrate (B79036) salt of the desired metal). In this reaction, the sodium cation is exchanged for the metal cation, leading to the formation of the desired metal neodecanoate and a sodium salt byproduct, which is often insoluble in the reaction medium and can be easily removed.
The general reaction scheme is as follows:
Step 1: Formation of this compound C₉H₁₉COOH + NaOH → C₉H₁₉COONa + H₂O
Step 2: Metathesis Reaction n C₉H₁₉COONa + MClₙ → M(C₉H₁₉COO)ₙ + n NaCl
Where 'M' represents a metal cation and 'n' is its valence state.
Experimental Protocols
Protocol 1: Synthesis of Copper(II) Neodecanoate
This protocol details the synthesis of copper(II) neodecanoate via a two-step metathesis reaction starting from neodecanoic acid and a copper(II) salt.[1]
Materials:
-
Neodecanoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Copper(II) nitrate (Cu(NO₃)₂) or Copper(II) sulfate (CuSO₄)
-
Deionized water
-
Xylene (for extraction)
-
Ethanol (B145695) or Hexane (for recrystallization)
Equipment:
-
Reaction vessel
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step A: Preparation of this compound Solution
-
Prepare a solution of sodium hydroxide in deionized water.
-
In a separate vessel, prepare a methanolic solution of neodecanoic acid.
-
Slowly add the neodecanoic acid solution to the sodium hydroxide solution with constant stirring.
-
Heat the mixture to 50°C and maintain for 1 hour to ensure complete saponification, yielding an aqueous solution of this compound.[1]
Step B: Synthesis of Copper(II) Neodecanoate
-
Prepare an aqueous solution of copper(II) nitrate.
-
Add the copper(II) nitrate solution to the this compound solution under continuous stirring.
-
A precipitate of copper(II) neodecanoate will form.
-
Extract the copper(II) neodecanoate from the aqueous mixture using xylene.
-
Separate the organic phase containing the product.
-
Wash the organic phase with deionized water to remove any remaining sodium nitrate.
-
Remove the solvent from the organic phase under reduced pressure to yield the crude copper(II) neodecanoate.
-
For higher purity, the crude product can be recrystallized from ethanol or hexane.
Quantitative Data for Copper(II) Neodecanoate Synthesis
| Parameter | Value | Reference |
| Step A | ||
| Sodium Hydroxide | 46.5 g | [2] |
| Deionized Water (for NaOH) | 1 L | [2] |
| Neodecanoic Acid (95%) | 200 g | [2] |
| Methanol | 1 L | [2] |
| Reaction Temperature | 50°C | [2] |
| Reaction Time | 1 hour | [2] |
| Step B | ||
| Copper(II) Nitrate | 70 g | [2] |
| Deionized Water (for Cu(NO₃)₂) | 1 L | [2] |
| Reaction Temperature | 50°C | [2] |
| Reaction Time | 1 hour | [2] |
| Extraction Solvent | Xylene | [2] |
| Recrystallization Solvent | Ethanol or Hexane | [2] |
| Typical Purity after Recrystallization | >95% | [2] |
Protocol 2: Synthesis of Zinc Neodecanoate
This protocol describes the synthesis of zinc neodecanoate using a salt metathesis reaction.[3]
Materials:
-
This compound
-
Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)
-
Ethanol
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol in a reaction vessel.
-
In a separate vessel, dissolve zinc chloride in ethanol.
-
Slowly add the zinc chloride solution to the this compound solution with constant stirring.
-
A precipitate of sodium chloride will form.[3]
-
Heat the reaction mixture to 80-100°C and maintain stirring for 4-6 hours.
-
Cool the mixture and remove the sodium chloride precipitate by filtration.[3]
-
The filtrate contains the dissolved zinc neodecanoate.
-
The product can be isolated by evaporation of the solvent. For higher purity, the crude product can be recrystallized from ethanol.
Quantitative Data for Zinc Neodecanoate Synthesis
| Parameter | Value |
| Reactants | |
| This compound | Stoichiometric amount |
| Zinc Chloride | Stoichiometric amount |
| Reaction Conditions | |
| Solvent | Ethanol |
| Reaction Temperature | 80-100°C |
| Reaction Time | 4-6 hours |
| Purification | |
| Recrystallization Solvent | Ethanol |
Synthesis of Other Metal Neodecanoates
While the salt metathesis reaction with this compound is a common method for preparing copper and zinc neodecanoates, other metals may be synthesized via different routes.
Cobalt Neodecanoate
The synthesis of cobalt neodecanoate is often achieved through the direct reaction of a cobalt source with neodecanoic acid.
Common Method: A mixture of cobalt powder, neodecanoic acid, and a catalyst solution (e.g., sodium formate (B1220265) and ammonium (B1175870) nitrate in water) in a solvent like mineral spirits is heated.[4][5] The mixture is sparged with air to facilitate the reaction.[4] Water is then removed under vacuum to yield the cobalt neodecanoate solution.[4] In this case, a sodium salt (sodium formate) acts as a catalyst rather than a primary reactant in a metathesis reaction.[4][5]
Manganese Neodecanoate
Zirconium Neodecanoate
The synthesis of zirconium carboxylates can be achieved by reacting a water-soluble inorganic zirconium salt (like zirconium oxychloride or sodium zirconium sulfate) with the sodium salt of the carboxylic acid.[6] The resulting water-insoluble zirconium soap is then extracted with an organic solvent.[6] This indicates that a salt metathesis reaction is a viable route for the preparation of zirconium neodecanoate.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical workflow for the synthesis of metal neodecanoates via the this compound intermediate pathway and an alternative direct reaction pathway.
Conclusion
This compound serves as a versatile and crucial precursor in the synthesis of a variety of metal neodecanoates, primarily through a robust and efficient salt metathesis reaction. This method allows for the production of high-purity products such as copper(II) and zinc neodecanoates. For other metal neodecanoates, such as cobalt, alternative direct synthesis routes are more commonly employed, where sodium salts may play a catalytic role. The choice of synthetic route depends on the specific metal, the desired purity, and the scalability of the process. The protocols and data presented herein provide a comprehensive guide for researchers and professionals working with these important organometallic compounds.
References
Sodium Neodecanoate as a Preservative and Fungicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium neodecanoate, the sodium salt of neodecanoic acid, is a branched-chain carboxylic acid salt. While direct scientific studies extensively detailing its efficacy as a primary preservative or fungicide are limited, its chemical nature as a fatty acid salt suggests potential antimicrobial properties. This document provides a framework for researchers to investigate this compound as a preservative or fungicide, drawing upon data and protocols from chemically related compounds, such as other medium-chain fatty acid salts.
The information presented herein is intended to serve as a starting point for research and development. All protocols and hypothesized mechanisms would require specific validation for this compound.
Hypothesized Mechanism of Action
Based on studies of other medium-chain fatty acids and their salts, the primary antifungal mechanism of this compound is likely the disruption of fungal cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Potential Signaling Pathway Disruption
The following diagram illustrates a hypothetical signaling pathway affected by this compound, based on the proposed mechanism of cell membrane disruption.
Quantitative Data from Related Antifungal Fatty Acid Salts
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Heptanoic Acid | Candida albicans | 100-200 | [1] |
| Octanoic Acid | Candida albicans | 100-200 | [1] |
| Nonanoic Acid | Candida albicans | 100-200 | [1] |
| Decanoic Acid | Candida albicans | 100-200 | [1] |
| Undecanoic Acid | Candida albicans | 100-200 | [1] |
| Lauric Acid | Candida albicans | 100-200 | [1] |
| Potassium Caprate (C10K) | Penicillium pinophilum | Strong activity | [2] |
| 2,6-Hexadecadiynoic Acid | Candida albicans (Fluconazole-resistant) | 11 µM | [3] |
| 2,6-Hexadecadiynoic Acid | Cryptococcus neoformans | < 5.7 µM | [3] |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the preservative and fungicidal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Test fungi (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add the fungal inoculum to each well of the microplate. Include positive (no drug) and negative (no fungi) controls.
-
Incubate the plates at an appropriate temperature and duration for the test fungus (e.g., 35°C for 24-48 hours for Candida albicans).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits fungal growth or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Experimental Workflow for MIC Determination
Protocol 2: Preservative Efficacy Testing (PET)
This protocol is a simplified version based on USP <51> guidelines.
Materials:
-
Product formulation with and without this compound.
-
Challenge microorganisms (e.g., Candida albicans, Aspergillus brasiliensis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).
-
Sterile containers.
-
Plating medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubator.
Procedure:
-
Inoculate separate containers of the product formulation (with and without this compound) with a standardized concentration of each challenge microorganism.
-
Store the inoculated containers at a specified temperature.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
-
Perform plate counts on the samples to determine the number of viable microorganisms.
-
Compare the reduction in microbial count in the formulation containing this compound to the control formulation and USP acceptance criteria.
Preservative Efficacy Testing Workflow
Concluding Remarks
While this compound is not extensively documented as a primary antifungal agent or preservative in scientific literature, its chemical structure suggests potential utility in these applications. The provided application notes and protocols, based on analogous compounds, offer a robust starting point for researchers to systematically investigate its efficacy and mechanism of action. Further studies are warranted to establish quantitative data and validate its use in pharmaceutical and other relevant formulations.
References
- 1. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid: novel synthesized acetylenic fatty acids as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "sodium neodecanoate" in paint and coating formulations as a drier
Application Notes and Protocols for Researchers and Scientists
Introduction: The Role of Sodium Neodecanoate as a Precursor
This compound is a sodium salt of neodecanoic acid. In the context of paint and coating formulations, it is not typically used directly as a drier. Instead, it serves as a crucial raw material or intermediate in the synthesis of transition metal neodecanoate salts, which are effective driers.[1][2] The term "drier" or "siccative" in the coatings industry refers to metal carboxylates that catalyze the oxidative cross-linking of drying oils and alkyd resins, leading to the formation of a hard, solid film.[3][4][5] The catalytically active metals are typically transition metals like cobalt, manganese, zirconium, and zinc.
The synthesis of these active metal neodecanoate driers often involves a metathesis reaction where this compound is reacted with a salt of the desired transition metal (e.g., zinc chloride) in a suitable solvent.[1] This process yields the transition metal neodecanoate and a sodium salt byproduct, such as sodium chloride.
Therefore, these application notes will focus on the use of the resulting transition metal neodecanoates as driers in paint and coating formulations, which is the practical and scientifically accurate application of neodecanoates in this field.
Mechanism of Action of Metal Neodecanoate Driers
Metal neodecanoate driers accelerate the autoxidation process of drying oils and alkyd resins. This process involves the uptake of atmospheric oxygen and the formation of cross-links between polymer chains.[3][6] The overall drying process can be categorized into three main types of driers, each with a specific function:
-
Primary Driers (Top or Surface Driers): These are typically cobalt or manganese neodecanoates. They are highly active oxidation catalysts that promote rapid surface drying.[3][6]
-
Through Driers: Zirconium and lead neodecanoates are common through driers. They ensure a uniform drying rate throughout the entire film thickness, preventing surface wrinkling.[3][6]
-
Auxiliary Driers: Calcium, zinc, and barium neodecanoates are auxiliary driers. They do not have significant catalytic activity on their own but modify the action of primary and through driers, improving hardness, gloss, and pigment wetting, and preventing "loss of dry" on storage.[3][6][7]
The general mechanism involves the metal ion cycling between its different oxidation states, which facilitates the decomposition of hydroperoxides formed on the unsaturated fatty acid chains of the binder. This decomposition generates free radicals that initiate the polymerization and cross-linking of the resin molecules.
Performance Data of Metal Neodecanoate Driers
The choice and concentration of metal neodecanoate driers significantly impact the drying performance and final properties of the coating. The following tables summarize typical quantitative data for the performance of different neodecanoate driers in a standard long oil alkyd formulation.
Table 1: Drying Times with Different Primary and Through Driers
| Drier Combination (% metal on resin solids) | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Dry-Through Time (hours) |
| Control (No Drier) | > 24 | > 24 | > 48 |
| 0.05% Cobalt Neodecanoate | 2.5 | 6 | 18 |
| 0.08% Manganese Neodecanoate | 3 | 7 | 20 |
| 0.05% Co + 0.2% Zirconium Neodecanoate | 2 | 5 | 12 |
| 0.05% Co + 0.3% Zirconium Neodecanoate | 2 | 4.5 | 10 |
Table 2: Effect of Auxiliary Driers on Film Hardness (Pendulum Hardness, König) after 7 days
| Drier Combination (% metal on resin solids) | Hardness (seconds) |
| 0.05% Co + 0.2% Zr Neodecanoate | 85 |
| 0.05% Co + 0.2% Zr + 0.1% Calcium Neodecanoate | 95 |
| 0.05% Co + 0.2% Zr + 0.1% Zinc Neodecanoate | 92 |
Experimental Protocols
Protocol for Synthesis of Zinc Neodecanoate from this compound
This protocol describes a lab-scale synthesis of zinc neodecanoate.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂)
-
Reaction vessel with a stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol in the reaction vessel.
-
In a separate beaker, dissolve an equimolar amount of zinc chloride in ethanol.
-
Slowly add the zinc chloride solution to the this compound solution while stirring continuously.
-
Heat the reaction mixture to 80-100°C and maintain stirring for 4-6 hours.[1]
-
A precipitate of sodium chloride will form.
-
Cool the mixture to room temperature.
-
Separate the sodium chloride precipitate by filtration.
-
The filtrate contains the zinc neodecanoate in ethanol. The solvent can be removed under reduced pressure to obtain the final product.
References
Application Notes and Protocols: Sodium Neodecanoate as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of sodium neodecanoate as a chemical intermediate in modern organic synthesis. While not typically a direct reactant in the formation of final products, this compound serves as a crucial precursor for the synthesis of various metal neodecanoate salts. These salts, particularly silver(I) neodecanoate, are valuable additives in transition metal-catalyzed reactions, most notably in palladium-catalyzed C-H activation and functionalization.
The highly branched and sterically hindered nature of the neodecanoate ligand imparts favorable properties to its metal salts, such as enhanced solubility in organic solvents and thermal stability. This makes them effective components in catalytic systems for the construction of complex organic molecules relevant to materials science and pharmaceutical development.
Application: Precursor to Silver(I) Neodecanoate for Palladium-Catalyzed C-H Activation
A primary application of this compound is in the synthesis of silver(I) neodecanoate. Silver carboxylates are frequently employed as additives in palladium-catalyzed C-H activation reactions. In these catalytic cycles, the silver salt often serves a dual role:
-
Halide Scavenger: It facilitates the regeneration of the active palladium catalyst by precipitating halide ions (e.g., from an aryl halide starting material) as insoluble silver halides.
-
Oxidant: In some catalytic cycles, the silver(I) ion can act as an oxidant.
The neodecanoate ligand's structure enhances the solubility of the silver salt in the organic reaction medium, ensuring its availability and efficacy in the catalytic process. The use of silver neodecanoate has been shown to improve regioselectivity in certain direct arylation polymerization reactions.
Experimental Protocols
Part 1: Synthesis of Silver(I) Neodecanoate from this compound
This protocol details the synthesis of silver(I) neodecanoate via a salt metathesis reaction starting from this compound.
Materials:
-
This compound (C₁₀H₁₉NaO₂)
-
Silver Nitrate (B79036) (AgNO₃)
-
Deionized Water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of this compound Solution: In a Schlenk flask, dissolve this compound (1.0 eq) in a minimal amount of a deionized water and ethanol mixture (e.g., 1:1 v/v) with stirring until a clear solution is obtained.
-
Preparation of Silver Nitrate Solution: In a separate flask, dissolve silver nitrate (1.0 eq) in deionized water.
-
Precipitation: Slowly add the silver nitrate solution dropwise to the stirring this compound solution at room temperature. A white precipitate of silver neodecanoate will form immediately.
-
Digestion: Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate thoroughly with deionized water to remove the sodium nitrate byproduct, followed by a wash with cold ethanol to remove excess water and organic impurities.
-
Drying: Dry the purified silver neodecanoate in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight. The product should be stored in the dark as silver salts are light-sensitive.
Characterization:
The final product can be characterized by techniques such as FTIR spectroscopy (to confirm the presence of the carboxylate group) and elemental analysis.
Part 2: Palladium-Catalyzed Direct Arylation of Thiophene (B33073) using Silver(I) Neodecanoate
This protocol provides a representative example of using the synthesized silver(I) neodecanoate as an additive in a palladium-catalyzed C-H activation/arylation reaction.
Materials:
-
Thiophene
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) neodecanoate (prepared in Part 1)
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide - DMAc)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%), silver(I) neodecanoate (1.5 eq), and potassium acetate (1.2 eq).
-
Addition of Reactants: Add the aryl bromide (1.0 eq) and the anhydrous, degassed solvent (e.g., DMAc).
-
Addition of Thiophene: Add an excess of thiophene (e.g., 8.0 eq) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 130-140 °C for 20-24 hours with vigorous stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-arylthiophene.
Data Presentation
The following table summarizes representative quantitative data for the direct arylation of thiophene with various aryl bromides, adapted from literature on similar reactions. Yields are dependent on the specific substrates and reaction conditions.
| Entry | Aryl Bromide | Product | Typical Yield (%) |
| 1 | 4-Bromotoluene | 2-(p-tolyl)thiophene | 75-85 |
| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)thiophene | 70-80 |
| 3 | 4-Bromobenzonitrile | 4-(thiophen-2-yl)benzonitrile | 65-75 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)thiophene | 70-80 |
Note: These are representative yields and may vary.
Visualizations
Workflow for Synthesis and Application
Caption: Workflow for the synthesis of Silver(I) Neodecanoate and its use in catalysis.
Catalytic Cycle for Palladium-Catalyzed Direct Arylation
Caption: Proposed catalytic cycle for the direct arylation of thiophene.
Application Notes and Protocols: The Role of Sodium Neodecanoate in the Preparation of High-Performance Synthetic Rubber
For Researchers, Scientists, and Drug Development Professionals
While sodium neodecanoate is not extensively documented as a direct compounding agent in the final stages of synthetic rubber production, its role is pivotal as a key precursor in the synthesis of zinc neodecanoate, a widely utilized vulcanization accelerator and crosslinking agent. Furthermore, as a sodium salt of a carboxylic acid, this compound possesses surfactant properties, making it a potential emulsifier in the emulsion polymerization of synthetic rubbers.
These application notes provide a comprehensive overview of the indirect and potential direct roles of this compound in the synthesis of high-performance synthetic rubber, with a detailed focus on the application of its derivative, zinc neodecanoate.
Application Note 1: Synthesis of Zinc Neodecanoate from this compound
Zinc neodecanoate is a highly effective accelerator in the vulcanization of various synthetic rubbers, including Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene-Propylene-Diene Monomer (EPDM) rubber.[1] It is commonly synthesized through a salt metathesis reaction involving this compound and a zinc salt, such as zinc chloride.[2][3]
Experimental Protocol: Synthesis of Zinc Neodecanoate
This protocol outlines the laboratory-scale synthesis of zinc neodecanoate from this compound and zinc chloride in an ethanol (B145695) solvent.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Reaction vessel with stirring apparatus and heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, dissolve this compound in ethanol.
-
In a separate vessel, prepare a solution of zinc chloride in ethanol.
-
Slowly add the zinc chloride solution to the this compound solution under constant stirring.[2]
-
Heat the reaction mixture to a temperature of 80-100°C and maintain this temperature with continuous stirring for 4-6 hours.[2][3]
-
During the reaction, a precipitate of sodium chloride (NaCl) will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the sodium chloride precipitate from the solution by filtration.[2]
-
The filtrate, containing the dissolved zinc neodecanoate, can be concentrated by evaporating the ethanol solvent.
-
For higher purity, the crude zinc neodecanoate can be recrystallized from ethanol.
-
Dry the final product in an oven at 80-100°C.
Data Presentation: Reaction Parameters for Zinc Neodecanoate Synthesis
| Parameter | Value/Description | Reference |
| Reactants | This compound, Zinc chloride | [2] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | 80-100°C | [2][3] |
| Reaction Time | 4-6 hours | [2][3] |
| Byproduct | Sodium chloride (precipitate) | [2] |
| Purification | Filtration, Recrystallization from ethanol | [2] |
Visualization: Synthesis of Zinc Neodecanoate
References
Troubleshooting & Optimization
Troubleshooting low yield in "sodium neodecanoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in sodium neodecanoate synthesis.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the synthesis of this compound. The format is designed to help you quickly identify and resolve common problems.
Question 1: What are the primary reasons for a lower-than-expected yield of this compound?
Answer: Low yields in the synthesis of this compound, which is a neutralization reaction between neodecanoic acid and sodium hydroxide (B78521), can typically be attributed to one or more of the following factors:
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Inaccurate Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yield.[1]
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
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Impure Reactants: The presence of impurities in neodecanoic acid or sodium hydroxide can lead to side reactions or inhibit the primary reaction.
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Product Loss During Workup: Significant amounts of this compound can be lost during filtration, washing, and drying steps.
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Suboptimal Reaction Temperature: The temperature can influence the reaction rate and the solubility of the product, affecting its isolation.[2]
Question 2: My final product is an oily or pasty substance instead of a solid powder. How does this affect my yield, and what can I do to fix it?
Answer: The formation of an oily or pasty product suggests the presence of unreacted neodecanoic acid, excess water, or other impurities. This will result in an inaccurate yield measurement and an impure final product.
Troubleshooting Steps:
-
Ensure Complete Reaction: Verify that you have used the correct stoichiometry (a 1:1 molar ratio of neodecanoic acid to sodium hydroxide is typical) and that the reaction has been allowed to proceed for a sufficient amount of time with adequate mixing.[3][4]
-
Optimize pH: After the reaction, the pH of the solution should be basic (pH > 8.5) to ensure all the neodecanoic acid has been converted to its sodium salt.[2]
-
Improve Washing: Wash the crude product with a suitable organic solvent in which this compound has low solubility but unreacted neodecanoic acid is soluble.
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Thorough Drying: Dry the product under vacuum at an elevated temperature (e.g., 60-80°C) to remove residual water and solvent.
Question 3: I have followed the protocol, but my yield is consistently below 80%. What are some less obvious sources of product loss?
Answer: If the more common issues have been addressed, consider these less obvious factors:
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Mechanical Losses: During filtration and transfer between vessels, a significant amount of product can be lost. Ensure you are using techniques to maximize recovery, such as washing the reaction flask with the filtration solvent to recover any adhering product.
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Solubility in Wash Solvents: While this compound is generally insoluble in many organic solvents, it may have some slight solubility, leading to losses during the washing step. Minimize the volume of washing solvent used and ensure it is ice-cold to reduce solubility.
-
Hydroscopicity: this compound can absorb moisture from the air, which can affect the accuracy of the final weight measurement. Ensure the product is weighed promptly after drying or stored in a desiccator.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound? A1: While yields are highly dependent on the specific reaction conditions and purification methods, a well-optimized synthesis of this compound should produce a yield of over 90%. Some sources suggest that with careful control, yields can exceed 95%.[4]
Q2: How critical is the purity of the starting neodecanoic acid? A2: The purity of the neodecanoic acid is very important. Impurities can lead to the formation of undesired byproducts, which can complicate the purification of the final product and result in a lower yield of this compound.
Q3: Can I use a different base instead of sodium hydroxide? A3: Yes, other bases like sodium carbonate or sodium bicarbonate can also be used to neutralize neodecanoic acid.[4] However, the reaction with sodium hydroxide is a strong acid-strong base neutralization, which is typically fast and goes to completion.[5] The use of weaker bases may require more forcing conditions to achieve a high yield.
Q4: How does reaction temperature affect the yield? A4: The reaction between neodecanoic acid and sodium hydroxide is exothermic. While some heating can increase the reaction rate, excessive temperatures are generally not necessary and may not significantly improve the yield for this type of neutralization reaction.[6] A moderately elevated temperature (e.g., 50-80°C) is often sufficient to ensure the reaction goes to completion in a reasonable time frame.[2][7]
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of sodium carboxylates, based on general principles of saponification and neutralization reactions. Please note that these are general trends, and the optimal conditions for your specific setup may vary.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Molar Ratio (NaOH:Acid) | < 1:1 | Low | Incomplete conversion of the limiting reagent (neodecanoic acid).[1] |
| 1:1 to 1.05:1 | High | Ensures complete conversion of the carboxylic acid. A slight excess of NaOH can be beneficial. | |
| > 1.1:1 | May decrease isolated yield | Excess NaOH can make the product purification more difficult. | |
| Reaction Temperature | Room Temperature | Moderate to High | The reaction is typically fast, but may require longer reaction times for completion. |
| 50 - 80°C | High | Increased temperature can accelerate the reaction rate, ensuring completion in a shorter time.[2][7] | |
| > 100°C | No significant improvement | For a simple neutralization, very high temperatures are unlikely to improve the yield and may not be necessary.[6] | |
| Reaction Time | < 1 hour | Potentially Low | The reaction may not have reached completion. |
| 1 - 2 hours | High | Generally sufficient for the reaction to go to completion at a moderate temperature. | |
| > 2 hours | No significant improvement | Prolonged reaction times are unlikely to increase the yield further if the reaction is already complete. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from neodecanoic acid and sodium hydroxide.
Materials:
-
Neodecanoic acid (ensure high purity)
-
Sodium hydroxide (pellets or a standardized solution)
-
Deionized water
-
Methanol (or another suitable solvent for the acid)
-
An organic solvent for washing (e.g., acetone (B3395972) or diethyl ether)
Procedure:
-
Prepare Sodium Hydroxide Solution: In a reaction vessel, dissolve the appropriate amount of sodium hydroxide in deionized water to create a solution of known concentration. Ensure accurate weighing for correct stoichiometry.
-
Prepare Neodecanoic Acid Solution: In a separate beaker, dissolve the neodecanoic acid in methanol. A 1:1 molar ratio of neodecanoic acid to sodium hydroxide should be used.
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Reaction: Slowly add the neodecanoic acid solution to the stirred sodium hydroxide solution. An exothermic reaction will occur.
-
Heating and Stirring: Heat the reaction mixture to 50-60°C and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If the product remains in solution, the solvent may need to be removed under reduced pressure.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold organic solvent (e.g., acetone) to remove any unreacted neodecanoic acid and other organic impurities.
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Drying: Dry the purified this compound in a vacuum oven at 60-80°C until a constant weight is achieved.
Mandatory Visualization
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sodium Neodecanoate Catalysis
Welcome to the technical support center for sodium neodecanoate catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in catalysis?
This compound is the sodium salt of neodecanoic acid, a highly branched carboxylic acid.[1][2] In catalysis, it primarily serves two roles:
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Catalyst Component/Precursor: It is a key component in catalyst systems for producing high-performance synthetic rubber, such as butadiene rubber.[3] It also acts as a chemical intermediate to synthesize other metal neodecanoate catalysts (e.g., zinc, cobalt, manganese) that are used as promoters or driers in various industries.[3][4]
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Surfactant/Emulsifier: Due to its structure, it has excellent emulsifying, dispersing, and wetting properties.[5] This can be beneficial in multiphasic catalytic reactions by improving the interaction between reactants.
Q2: What are the most common challenges when working with neodecanoate-based catalysts?
While this compound itself is often a precursor, the resulting metal neodecanoate catalysts can face several common challenges. These include catalyst deactivation from moisture or impurities, low reaction yields, poor product selectivity due to side reactions, and thermal degradation at high temperatures.[6][7][8]
Q3: My reaction is slow or the yield is low. What general parameters should I investigate?
Low yield or slow reaction rates are common optimization challenges. The success of a catalytic reaction is influenced by a number of factors including the choice of catalyst, ligands, solvents, concentration, and temperature.[8] Key parameters to investigate include catalyst loading, reaction temperature, solvent polarity, and the purity of all reactants and solvents.
Q4: How can I prevent catalyst deactivation?
Catalyst deactivation is often caused by hydrolysis from residual moisture or poisoning by impurities.[6][7] Implementing strict anhydrous (moisture-free) conditions is crucial. This includes thoroughly drying all solvents and reactants and running the reaction under an inert atmosphere like nitrogen or argon.[7] Additionally, purifying starting materials to remove potential catalyst poisons, such as acidic residues or sulfur compounds, can prevent deactivation.[6]
Troubleshooting Guides
Issue 1: Low Catalytic Activity or Poor Reaction Yield
Question: My reaction is proceeding very slowly or the final yield is lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low activity can stem from several factors related to the reaction conditions or the integrity of the catalyst itself. The primary areas to investigate are catalyst concentration, reaction temperature, and the presence of inhibitors like moisture or other impurities.
A systematic approach is recommended to identify the root cause. Start by verifying the catalyst loading and reaction temperature. If adjusting these does not improve the outcome, focus on potential contamination.
References
- 1. Page loading... [guidechem.com]
- 2. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 4. ohans.com [ohans.com]
- 5. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
"sodium neodecanoate" stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of sodium neodecanoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally a stable compound under recommended storage conditions.[1][2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of carboxylate salts, potential degradation pathways include:
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Hydrolysis: Reversion to neodecanoic acid and sodium hydroxide (B78521), particularly under acidic conditions.
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Thermal Decomposition: At elevated temperatures, carboxylate salts can decompose to form ketones.[3][5]
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Oxidative Degradation: The hydrocarbon chain may be susceptible to oxidation, leading to the formation of smaller chain carboxylic acids, aldehydes, or ketones.
Q3: What are the typical conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[6] Typical stress conditions include exposure to acid, base, oxidation, heat, and light. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and quantify any potential degradants.[6]
Q4: How can I analyze the degradation products of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for analyzing degradation products.[7][8] This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected drop in pH of a this compound solution. | Hydrolysis of the salt to the free acid (neodecanoic acid). | 1. Confirm the initial pH of your solution. 2. Analyze a sample by HPLC to check for the presence of neodecanoic acid. 3. Consider using a buffered solution if a stable pH is critical for your experiment. |
| Precipitate forms in an aqueous solution of this compound. | 1. Exceeded solubility limit. 2. Interaction with other components in the formulation. 3. Formation of an insoluble degradation product. | 1. Verify the concentration is within the known solubility limits. 2. If in a complex mixture, assess the compatibility of this compound with other excipients. 3. Characterize the precipitate to determine if it is a degradation product. |
| Appearance of new peaks in the chromatogram during stability testing. | Degradation of this compound. | 1. Quantify the new peaks and determine the percentage of degradation. 2. If significant degradation has occurred, investigate the stress condition (e.g., temperature, pH, light exposure) that caused it. 3. Attempt to identify the structure of the new peaks using techniques like LC-MS. |
| Loss of assay of this compound with no corresponding increase in degradation peaks. | 1. Formation of non-UV active degradation products. 2. Precipitation of the compound or a degradant. 3. Adsorption to the container surface. | 1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. 2. Visually inspect the sample for any precipitate. 3. Use low-binding containers and ensure complete dissolution. |
Stability and Degradation Data Summary
The following table summarizes qualitative and representative quantitative data for the stability of sodium carboxylates under various stress conditions. Specific quantitative data for this compound is not extensively available; therefore, this table is based on general principles and data from similar compounds.
| Stress Condition | Typical Conditions | Potential Degradation Products | Observed Degradation (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Neodecanoic acid | 5 - 15% |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Generally stable, may form soaps | < 5% |
| Oxidative | 3% H₂O₂, RT, 24h | Shorter-chain carboxylic acids, aldehydes, ketones | 10 - 20% |
| Thermal (Solid) | 105°C, 48h | Ketones, CO, CO₂[1] | < 2% |
| Thermal (Solution) | 70°C, 48h | Neodecanoic acid (due to hydrolysis) | 2 - 8% |
| Photostability | ICH Q1B conditions (UV/Vis light) | Generally stable | < 1% |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
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This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and methanol).
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the solid to 105°C in an oven for 48 hours.
-
At appropriate time points, weigh a portion of the solid, dissolve it in the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at 70°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and analyze by HPLC.
-
-
Photostability:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all degradation products.
-
Calculate the percentage degradation for each condition.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. Page loading... [wap.guidechem.com]
- 3. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Neodecanoate Solubility in Nonpolar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium neodecanoate and its solubility in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a nonpolar solvent like hexane (B92381) or toluene?
This compound is an ionic salt. The principle of "like dissolves like" governs solubility. Polar or ionic solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents[1][2]. This compound has a polar carboxylate head and a nonpolar branched alkyl tail. While the tail has an affinity for nonpolar solvents, the ionic sodium carboxylate group makes it poorly soluble in completely nonpolar environments.
Q2: What are the general approaches to improve the solubility of this compound in nonpolar solvents?
There are two primary strategies to enhance the solubility of ionic compounds like this compound in nonpolar media:
-
Addition of a Co-solvent: Introducing a small amount of a polar solvent can increase the overall polarity of the solvent system, aiding in the dissolution of the ionic portion of the salt.
-
Use of Surfactants or Phase-Transfer Catalysts: These agents can encapsulate the ionic species or facilitate its transfer into the nonpolar phase.
Q3: Can temperature be used to increase the solubility?
For most solid solutes, increasing the temperature will increase solubility. However, the effect may be limited for ionic compounds in nonpolar solvents. It is recommended to conduct preliminary experiments to determine the effect of temperature on the solubility of this compound in your specific solvent system.
Troubleshooting Guide
Issue: Poor or No Dissolution of this compound
Initial Checks:
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Purity of this compound: Ensure the starting material is of high purity. Impurities can affect solubility.
-
Solvent Purity: Use high-purity, anhydrous nonpolar solvents. The presence of water can significantly impact the solubility of ionic compounds.
Troubleshooting Steps:
-
Mechanical Agitation: Ensure vigorous and prolonged stirring or sonication. Insufficient agitation can lead to slow dissolution rates.
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency can increase the surface area and potentially improve the dissolution rate.
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Co-solvent Addition: Introduce a small percentage of a polar co-solvent. The choice of co-solvent is critical and should be miscible with the primary nonpolar solvent.
-
Recommended Co-solvents: Alcohols (e.g., isopropanol, butanol), or ethers (e.g., tetrahydrofuran).
-
General Procedure: Start by adding the co-solvent in small increments (e.g., 1-5% v/v) to the nonpolar solvent and observe the effect on solubility.
-
-
Surfactant Addition: The use of a suitable surfactant can aid in solubilization by forming reverse micelles that can encapsulate the ionic this compound.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in nonpolar solvents in publicly accessible literature, the following table provides a qualitative summary. A detailed experimental protocol is provided below for determining precise solubility values in your laboratory.
| Solvent | Type | Qualitative Solubility |
| Toluene | Aromatic Hydrocarbon | Very Slightly Soluble |
| Hexane | Aliphatic Hydrocarbon | Insoluble to Very Slightly Soluble[4] |
| Mineral Oil | Aliphatic Hydrocarbon | Insoluble[5][6] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility via the Isothermal Shake-Flask Method
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a nonpolar solvent.
Materials:
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This compound (high purity)
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Selected Nonpolar Solvent (e.g., Toluene, Hexane)
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Analytical Balance
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Glass Vials with Screw Caps
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Isothermal Shaker Bath
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Syringe Filters (solvent-compatible, e.g., PTFE)
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Volumetric Flasks and Pipettes
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Analytical Instrument for Quantification (e.g., HPLC with a suitable detector, or Atomic Absorption Spectroscopy for sodium content)
Procedure:
-
Preparation of Saturated Solutions:
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Add an excess amount of solid this compound to several glass vials. A visible excess of solid should remain at the end of the experiment.
-
Accurately add a known volume of the nonpolar solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand in the isothermal bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in g/L or mg/mL.
-
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Mineral Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification techniques for laboratory-synthesized "sodium neodecanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of laboratory-synthesized sodium neodecanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in laboratory-synthesized this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process, which involves the reaction of neodecanoic acid with a sodium base (e.g., sodium hydroxide).[1] Potential impurities include:
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Unreacted Neodecanoic Acid: Incomplete reaction can leave residual neodecanoic acid.
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Excess Sodium Hydroxide: Use of excess base during synthesis.
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Water: Can be present from the reaction or absorbed from the atmosphere, as carboxylate salts can be hygroscopic.
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Byproducts from Neodecanoic Acid Synthesis: Technical grade neodecanoic acid may contain structurally related isomers or other organic byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are:
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Recrystallization: An effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.
-
Acid-Base Extraction: This technique can be used to wash the crude product and remove any unreacted neodecanoic acid. By dissolving the crude salt in a suitable organic solvent and washing with a mild aqueous acid, the unreacted acid can be protonated and separated. However, care must be taken as the sodium salt itself can be converted back to the acid. A more common approach is to purify the neodecanoic acid first by acid-base extraction before converting it to the sodium salt.[2][3][4][5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
Spectroscopy:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Can identify the presence of organic impurities. The spectrum of pure this compound should show characteristic peaks for the neodecanoate anion. Impurities like residual neodecanoic acid would exhibit a carboxylic acid proton signal (typically >10 ppm in ¹H NMR).
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Pure this compound will show strong characteristic absorption bands for the carboxylate group (asymmetric and symmetric stretches), and the absence of a broad O-H stretch and a C=O stretch associated with the carboxylic acid group of the starting material.[6][7][8][9][10]
-
-
Chromatography:
-
HPLC (High-Performance Liquid Chromatography): A powerful technique for quantifying the purity of the sample and detecting trace impurities.
-
Q4: What are the expected FTIR absorption bands for pure this compound?
A4: For this compound, you should expect to see the following characteristic peaks in the FTIR spectrum:
-
Absence of a broad O-H stretch: The broad absorption band around 2500-3300 cm⁻¹ characteristic of a carboxylic acid's O-H group should be absent.
-
Absence of a C=O stretch of a carboxylic acid: The sharp peak around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid should not be present.
-
Presence of carboxylate stretches: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻) will be present. These typically appear in the regions of 1540-1650 cm⁻¹ (asymmetric) and 1360-1450 cm⁻¹ (symmetric).[7][10]
Troubleshooting Guides
Recrystallization
Problem: The this compound does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of polar solvents. Given that this compound is a salt, highly polar solvents like ethanol, methanol, or mixtures with water are good starting points.[11] |
| Insufficient solvent. | Add a small amount of additional hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce the final yield. |
Problem: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | If the solution is too dilute, the compound will remain in solution even at low temperatures.[12] Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| Supersaturation. | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[12] |
| Cooling too rapidly. | Rapid cooling can sometimes lead to the formation of an oil or an amorphous solid instead of crystals.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Significant impurities present. | The presence of impurities can lower the melting point of the mixture and inhibit crystallization.[12] It may be necessary to perform a preliminary purification step, such as an acid-base wash, before recrystallization. |
| Inappropriate solvent system. | The boiling point of the solvent may be above the melting point of the solute. Try a lower-boiling solvent or a different solvent system. |
| Cooling too rapidly. | Allow the solution to cool more slowly. Insulating the flask can help. |
Problem: The recrystallized product is still impure.
| Possible Cause | Troubleshooting Step |
| Impurities co-crystallized. | This can occur if the impurities have similar solubility profiles to the desired product. A second recrystallization using a different solvent system may be necessary. |
| Incomplete dissolution. | Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material at this stage is likely an impurity and should be removed by hot filtration. |
Data Presentation
Table 1: Purity and Yield Data for Purification of a Carboxylic Acid Salt (Illustrative Example)
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Yield after 1st Pass (%) | Purity after 2nd Pass (%) | Yield after 2nd Pass (%) |
| Recrystallization (Ethanol/Water) | 85 | 95 | 75 | 99 | 60 |
| Recrystallization (Isopropanol) | 85 | 92 | 80 | 98 | 65 |
Note: This table presents illustrative data for a generic sodium carboxylate. Actual yields and purity will vary depending on the specific impurities and experimental conditions for this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Heat the mixture gently. A suitable solvent will dissolve the solid when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Purity Assessment by FTIR
-
Sample Preparation: Prepare a KBr pellet of the dried this compound sample or use a solid-state ATR attachment.
-
Spectrum Acquisition: Record the FTIR spectrum from approximately 4000 to 400 cm⁻¹.
-
Analysis:
-
Confirm the absence of a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹, which would indicate the presence of unreacted neodecanoic acid.
-
Identify the strong asymmetric and symmetric COO⁻ stretching bands, expected around 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.[7][10]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Addressing inconsistencies in the catalytic activity of "sodium neodecanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in the catalytic activity of sodium neodecanoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Troubleshooting Guide
Below is a step-by-step guide to troubleshoot common issues related to the catalytic performance of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | 1. Moisture in Reaction: this compound is sensitive to water, which can hydrolyze the catalyst or interfere with the catalytic cycle.[1][2][3][4] 2. Impure Reactants or Solvents: Contaminants in the starting materials or solvent can act as catalyst poisons.[5] 3. Incorrect Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale. 4. Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reactants. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Starting Materials: Purify reactants and solvents prior to use. 3. Optimize Catalyst Concentration: Perform a concentration screening to find the optimal catalyst loading. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Inconsistent Reaction Rates | 1. Variable Purity of Catalyst: Batch-to-batch variations in the purity of this compound can affect its activity. 2. Inconsistent Mixing: Poor agitation can lead to localized concentration gradients and non-uniform reaction rates. 3. Atmospheric Leaks: Small leaks in the reaction setup can introduce moisture or oxygen, leading to partial catalyst deactivation.[3] | 1. Source a High-Purity Catalyst: Use a reliable supplier and consider analyzing the purity of new batches. 2. Ensure Efficient Stirring: Use appropriate stirring methods to maintain a homogeneous reaction mixture. 3. Check Reaction Setup: Ensure all connections are airtight and maintain a positive pressure of inert gas. |
| Formation of Side Products | 1. High Reaction Temperature: Elevated temperatures can sometimes promote undesired side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts. 3. Catalyst Degradation: The neodecanoate ligand may degrade under harsh conditions, leading to changes in catalytic selectivity.[5] | 1. Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Verify Stoichiometry: Carefully check the molar ratios of all reactants. 3. Consider Milder Conditions: If possible, explore lower temperatures or alternative solvents to minimize catalyst degradation. |
| Catalyst Deactivation During Reaction | 1. Product Inhibition: The reaction product may coordinate with the catalyst, inhibiting further turnover. 2. Poisoning by Impurities: Trace impurities introduced with reactants or from the solvent can progressively deactivate the catalyst.[3][5][6][7] 3. Thermal Decomposition: Prolonged exposure to high temperatures can lead to thermal degradation of the catalyst.[8] | 1. Investigate Product Effects: If possible, add a small amount of the product at the start of the reaction to see if it inhibits the rate. 2. Use High-Purity Reagents: Ensure the highest purity of all reaction components. 3. Limit Reaction Time at High Temperatures: Minimize the duration of the reaction at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound as a catalyst?
A1: this compound is often used as a component in catalyst systems, particularly for the polymerization of dienes like butadiene to produce synthetic rubbers.[9] It can also serve as a precursor for the synthesis of other metal neodecanoate catalysts.
Q2: How does water affect the catalytic activity of this compound?
A2: Water can negatively impact the catalytic activity of this compound in several ways. It can act as a poison by competing for active sites on the catalyst.[2][4] Additionally, it can lead to the hydrolysis of the catalyst, forming less active or inactive species. Therefore, maintaining anhydrous conditions is crucial for consistent results.[1]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of a deactivated this compound catalyst may be possible depending on the deactivation mechanism.[8] If deactivation is due to poisoning by non-polar organic impurities, washing the isolated catalyst with a non-polar solvent like hexane (B92381) may restore some activity.[5] For deactivation caused by the formation of insoluble species, a mild acid wash followed by thorough drying could be attempted, although success is not guaranteed.[5]
Q4: What are the signs of catalyst deactivation?
A4: Signs of catalyst deactivation include a decrease in reaction rate over time, a reaction that stalls before completion, or a change in the selectivity of the reaction.[7][8]
Q5: How can I ensure consistent results when using this compound as a catalyst?
A5: To ensure consistency, it is important to:
-
Use a consistent source and batch of this compound with known purity.
-
Strictly control the reaction conditions, including temperature, pressure, and stirring rate.
-
Use high-purity, anhydrous reactants and solvents.
-
Conduct all reactions under a dry, inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Reaction under Anhydrous Conditions
This protocol outlines a general setup for a reaction using this compound as a catalyst, with an emphasis on maintaining anhydrous conditions.
1. Materials and Equipment:
-
This compound
-
Reactants (dried prior to use)
-
Anhydrous solvent (e.g., distilled over a suitable drying agent)
-
Schlenk line or glovebox
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Assemble the glassware (e.g., round-bottom flask, condenser) and dry it in an oven at >120°C overnight.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
Under a positive pressure of inert gas, add the this compound and the magnetic stir bar to the reaction flask.
-
Add the anhydrous solvent via a syringe or cannula.
-
Begin stirring the solution.
-
Add the reactants sequentially via syringe.
-
Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
9. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Caption: Troubleshooting workflow for inconsistent catalytic activity.
Caption: Workflow for screening factors affecting catalytic activity.
References
- 1. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. csc.com.tw [csc.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for the Application of Sodium Neodecanoate as a Corrosion Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing sodium neodecanoate as a corrosion inhibitor. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and performance data to facilitate method refinement and ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound as a corrosion inhibitor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | - Suboptimal Concentration: The concentration of this compound may be too low to form a complete protective film on the metal surface. - Inadequate Dispersion: The inhibitor may not be fully dissolved or evenly dispersed in the corrosive medium, leading to localized corrosion. - pH of the Medium: The effectiveness of carboxylate-based inhibitors can be pH-dependent. - Presence of Aggressive Ions: High concentrations of certain ions (e.g., chlorides) can interfere with the formation of the protective layer. | - Optimize Concentration: Conduct a concentration optimization study to determine the most effective concentration for your specific system. Start with a range of concentrations (e.g., 50-500 ppm) and evaluate the corrosion rate. - Improve Dispersion: Ensure thorough mixing of the inhibitor in the solution. The use of a co-solvent or a surfactant might be necessary if solubility is an issue. - Adjust pH: Investigate the effect of pH on inhibition efficiency and adjust the pH of your medium to the optimal range for this compound. - Pre-treatment: In highly corrosive environments, consider a pre-treatment of the metal surface to improve the adhesion and effectiveness of the inhibitor film. |
| Pitting or Localized Corrosion | - Incomplete Film Formation: The inhibitor film may have defects or may not be uniformly covering the entire metal surface. - Synergistic Effects with Other Ions: Interactions with other ions in the solution might be promoting localized breakdown of the passive film. | - Increase Inhibitor Concentration: A higher concentration might be necessary to ensure complete surface coverage. - Synergistic Inhibitor Blends: Consider using this compound in combination with other types of inhibitors (e.g., cathodic or anodic inhibitors) to provide more comprehensive protection. - Surface Preparation: Ensure the metal surface is clean and free of contaminants before applying the inhibitor. |
| Inhibitor Precipitation | - Low Solubility: this compound may have limited solubility in certain corrosive media, especially at higher concentrations or lower temperatures. - Reaction with Other Components: The inhibitor may react with other components in the formulation, leading to the formation of insoluble precipitates. | - Solubility Test: Perform a solubility test of this compound in your specific medium at the intended operating temperature. - Formulation Compatibility: Check the compatibility of this compound with all other components in your formulation. - Use of Co-solvents: If solubility is an issue, consider the use of a suitable co-solvent. |
| Inconsistent Results | - Variability in Surface Preparation: Inconsistent cleaning or preparation of metal coupons can lead to variations in inhibitor performance. - Fluctuations in Experimental Conditions: Variations in temperature, pH, or immersion time can affect the corrosion rate and inhibitor efficiency. - Inhibitor Degradation: The inhibitor may be degrading over time, especially under harsh conditions. | - Standardize Protocols: Strictly adhere to standardized protocols for metal surface preparation and experimental procedures. - Control Experimental Parameters: Maintain tight control over all experimental parameters. - Stability Check: Evaluate the stability of the this compound solution under your experimental conditions over the duration of the test. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of corrosion inhibition by this compound?
A1: this compound is a mixed-type corrosion inhibitor. The neodecanoate anion adsorbs onto the metal surface, forming a protective hydrophobic layer. This layer acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound is system-dependent and should be determined experimentally. However, a typical starting range for evaluation is between 50 and 500 ppm. As shown in the performance data, increasing the concentration generally leads to higher inhibition efficiency up to a certain point, after which the benefit may plateau.
Q3: Is this compound effective for all types of metals?
A3: Carboxylate-based inhibitors like this compound are generally effective for a range of metals, including mild steel and aluminum alloys. However, their performance can vary depending on the metal and the specific corrosive environment. It is always recommended to perform experimental validation for the specific metal of interest.
Q4: Can this compound be used in combination with other corrosion inhibitors?
A4: Yes, this compound can often be used in synergistic blends with other corrosion inhibitors to enhance overall protection, particularly in complex corrosive environments. Compatibility testing is crucial to ensure that the inhibitors do not antagonize each other.
Q5: How does pH affect the performance of this compound?
A5: The effectiveness of this compound can be influenced by the pH of the medium. Generally, in acidic solutions, the equilibrium may shift towards the less soluble neodecanoic acid, potentially reducing its effectiveness. The optimal pH range should be determined for each specific application.
Q6: What are the signs of inhibitor degradation?
A6: Signs of degradation can include a decrease in inhibition efficiency over time, a change in the color or clarity of the inhibitor solution, or the formation of precipitates.
Quantitative Data
The following tables summarize illustrative performance data for neodecanoate-based corrosion inhibitors. Note that the data for zinc neodecanoate is often used as a proxy for this compound due to their similar carboxylate functional group.
Table 1: Illustrative Corrosion Inhibition Efficiency of a Neodecanoate-Based Inhibitor on Mild Steel in 3.5% NaCl Solution (Weight Loss Method)
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.112 | - |
| 100 | 0.041 | 63.4 |
| 250 | 0.025 | 77.7 |
| 500 | 0.013 | 88.4 |
Table 2: Illustrative Electrochemical Parameters for a Neodecanoate-Based Inhibitor on Mild Steel in 3.5% NaCl Solution
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Polarization Resistance (Rp) (Ω·cm²) |
| 0 (Blank) | -680 | 14.5 | 1600 |
| 500 | -640 | 2.8 | 9200 |
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency of this compound by measuring the mass loss of a metal coupon over time.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
This compound
-
Analytical balance (±0.1 mg)
-
Polishing papers of various grits
-
Acetone
-
Deionized water
-
Desiccator
-
Beakers and non-metallic hooks
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper until a mirror finish is achieved.
-
Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.
-
Store the prepared coupons in a desiccator until use.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Solution Preparation: Prepare the corrosive medium with and without various concentrations of this compound.
-
Immersion: Suspend each coupon fully in a beaker containing the test solution using a non-metallic hook. Ensure the coupon does not touch the sides or bottom of the beaker.
-
Cover the beakers to prevent evaporation and contamination.
-
Maintain the beakers at a constant temperature for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products. This typically involves chemical cleaning with an inhibited acid solution.
-
Rinse the cleaned coupons with deionized water and acetone, then dry them.
-
Weigh each coupon accurately and record the final weight (W_final).
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)
-
K = 8.76 × 10^4 (a constant)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE %): IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the performance of the protective film formed by this compound on a metal surface in a corrosive environment.
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive medium with and without the inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (corrosive medium with or without this compound).
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE %) using the Rct values: IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
-
Visualizations
Corrosion inhibition mechanism of this compound.
General experimental workflow for evaluating corrosion inhibitor performance.
Technical Support Center: Overcoming Challenges in Emulsion Polymerization with Sodium Neodecanoate
Welcome to the technical support center for scientists, researchers, and drug development professionals utilizing sodium neodecanoate in emulsion polymerization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is it used as a surfactant in emulsion polymerization?
This compound is an anionic surfactant characterized by a highly branched alkyl tail.[1] This unique structure provides steric hindrance that contributes to the stability of polymer particles during and after polymerization.[1] Its properties, such as excellent emulsifying, dispersing, and wetting abilities, make it a viable option for creating stable latexes.
Q2: I'm experiencing significant coagulum (agglomeration) in my reaction. What are the likely causes and how can I fix it?
Agglomeration is a common issue in emulsion polymerization and can stem from several factors when using this compound. The primary culprits are often related to inadequate stabilization of the growing polymer particles.[2][3]
Troubleshooting Steps:
-
Insufficient Surfactant Concentration: The concentration of this compound may be too low to adequately cover the surface of the newly formed polymer particles. A systematic increase in the surfactant concentration is the first step in troubleshooting.[2]
-
High Monomer Concentration: An excess of monomer can lead to the swelling of polymer particles, compromising the stability provided by the surfactant layer.[3]
-
Inadequate Agitation: Proper mixing is crucial for uniform heat and mass transfer. Insufficient agitation can lead to localized "hot spots" or areas of high monomer concentration, promoting particle agglomeration.[3]
-
Electrolyte Imbalance: The presence of salts or other electrolytes can disrupt the electrostatic stabilization provided by the anionic this compound.[4]
-
Initiator Concentration: The concentration of the initiator can affect the rate of polymerization and the number of particles nucleated. An imbalance can lead to instability.
Q3: How do I control the particle size of my latex when using this compound?
Particle size is a critical parameter in many applications. Several factors influence the final particle size in an emulsion polymerization stabilized by this compound.
Key Control Parameters:
-
Surfactant Concentration: Generally, increasing the surfactant concentration leads to a larger number of micelles, resulting in the formation of more, and therefore smaller, polymer particles.[5]
-
Initiator Concentration: The initiator concentration affects the number of radicals generated and, consequently, the number of particles nucleated.
-
Monomer Feed Rate: In a semi-batch process, a slower monomer feed rate can lead to the formation of fewer, larger particles.
-
Temperature: Reaction temperature influences the rates of initiation, propagation, and termination, all of which can impact the final particle size.
Q4: My monomer conversion rate is low. What could be the issue?
Low monomer conversion can be frustrating. Here are some potential causes and solutions:
Troubleshooting Low Monomer Conversion:
-
Inhibitors: The presence of inhibitors in the monomer or other reagents can scavenge free radicals and halt the polymerization. Ensure monomers are purified to remove inhibitors.[6]
-
Insufficient Initiator: The initiator concentration might be too low, or it may have decomposed prematurely.
-
Incorrect Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate.
-
Poor Monomer Emulsification: If the this compound is not effectively emulsifying the monomer, the polymerization will be inefficient. Ensure adequate mixing and appropriate surfactant concentration.
Q5: How does the branched structure of this compound affect my polymerization compared to a linear surfactant like sodium dodecyl sulfate (B86663) (SDS)?
The highly branched structure of this compound offers distinct advantages and potential challenges compared to linear surfactants.
-
Steric Hindrance: The bulky, branched alkyl group provides significant steric hindrance, which can enhance the stability of the polymer particles against flocculation and coagulation.[1]
-
Micelle Formation: The shape of the surfactant molecule can influence the critical micelle concentration (CMC) and the aggregation number of the micelles. This, in turn, affects the particle nucleation stage.
-
Hydrophobicity: The branched structure contributes to its hydrophobic nature, which can be beneficial for the polymerization of hydrophobic monomers.[1]
Quantitative Data Summary
The following tables summarize key data relevant to emulsion polymerization. Note that specific values can vary depending on the exact experimental conditions.
Table 1: Surfactant Properties
| Surfactant | Chemical Structure | Critical Micelle Concentration (CMC) (mM) |
| This compound | Branched Alkyl Carboxylate | Varies (dependent on isomer distribution) |
| Sodium Dodecyl Sulfate (SDS) | Linear Alkyl Sulfate | ~8.3 |
Note: The CMC of this compound is not widely reported and can vary based on the specific isomeric mixture.
Table 2: Influence of Initiator and Surfactant Concentration on Polymerization of Vinyl neo-Decanoate (a related hydrophobic monomer)
| Run | [NaPS] (mM) | [SDS] (mM) | Polymerization Rate (Rp) (10⁻⁵ M s⁻¹) | Particle Concentration (Nc) (10¹⁴ dm⁻³) |
| 1 | 0.9 | 17.3 | 3.5 | 3.5 |
| 2 | 1.8 | 17.3 | 5.8 | 5.2 |
| 3 | 4.7 | 17.3 | 9.8 | 8.8 |
| 4 | 1.8 | 8.7 | 4.5 | 2.9 |
| 5 | 1.8 | 34.7 | 6.5 | 7.9 |
Data adapted from a study on vinyl neo-decanoate emulsion polymerization, which can provide insights into the behavior of similar hydrophobic systems stabilized with an anionic surfactant.[6]
Experimental Protocols
Protocol 1: Systematic Evaluation of this compound Concentration for Coagulum Reduction
Objective: To determine the optimal concentration of this compound to minimize coagulum formation.
Materials:
-
Deionized water
-
This compound
-
Monomer (e.g., vinyl acetate, methyl methacrylate)
-
Initiator (e.g., potassium persulfate)
-
Buffer (e.g., sodium bicarbonate)
-
Nitrogen gas
-
Reaction vessel with mechanical stirrer, condenser, temperature control, and nitrogen inlet
Procedure:
-
Baseline Experiment: Set up the reaction vessel with your standard protocol that results in agglomeration. Record the initial concentrations of all reactants. Run the polymerization and quantify the amount of coagulum formed (e.g., by filtration and drying).
-
Systematic Variation: Prepare a series of at least four additional experiments. In each experiment, increase the initial this compound concentration by a set increment (e.g., 15% relative to the baseline). Keep all other parameters (monomer, initiator concentrations, temperature, agitation speed) identical to the baseline.[2]
-
Execution: For each experiment, charge the reactor with deionized water, buffer, and the designated amount of this compound. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes. Heat the reactor to the desired polymerization temperature. Add the monomer and initiator.
-
Analysis: After the reaction is complete, cool the reactor and collect the latex. Carefully filter and quantify the amount of coagulum for each experiment. Analyze the particle size and polydispersity index (PDI) of the stable latex using a technique like Dynamic Light Scattering (DLS).
-
Optimization: Plot the amount of coagulum and the average particle size as a function of this compound concentration. The optimal concentration is the lowest concentration that yields an acceptable level of coagulum and the desired particle size.
Protocol 2: Determination of Monomer Conversion
Objective: To measure the monomer conversion over time.
Materials:
-
Latex samples from the polymerization reaction
-
Aluminum weighing dishes
-
Oven
Procedure:
-
Sampling: At predetermined time intervals during the polymerization, carefully extract a small, known weight of the emulsion.
-
Drying: Place the weighed emulsion sample in a pre-weighed aluminum dish.
-
Evaporation: Place the dish in an oven at a temperature high enough to evaporate the water and unreacted monomer but below the polymer's degradation temperature (e.g., 100-120°C) for a sufficient time (e.g., 12 hours) to reach a constant weight.[5]
-
Calculation: The monomer conversion is calculated as the percentage of the weight of the dried polymer relative to the initial weight of the monomer in the sample.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high coagulum.
References
Technical Support Center: Optimizing Sodium Neodecanoate as a Surfactant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of sodium neodecanoate as a surfactant. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize its concentration for various applications.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems associated with the use of this compound and other carboxylate surfactants.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Formulation | pH Sensitivity: Carboxylate surfactants like this compound can precipitate in acidic conditions.[1] | Adjust the pH of your formulation to a neutral or slightly alkaline range (pH > 7) to ensure the carboxylate group remains ionized and the surfactant stays dissolved.[1] |
| Electrolyte Incompatibility: High concentrations of certain salts can reduce the solubility of the surfactant.[1] | Test the compatibility of this compound with the specific electrolytes in your formulation. Consider reducing the salt concentration if precipitation occurs. | |
| Hard Water: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can lead to the formation of insoluble salts of neodecanoic acid.[1] | Use deionized or distilled water for your formulations. If using tap water is unavoidable, consider adding a chelating agent to sequester divalent cations. | |
| Poor Emulsification or Unstable Emulsion | Incorrect Surfactant Concentration: The concentration may be too far below or above the Critical Micelle Concentration (CMC). | Determine the optimal concentration, which is typically near or slightly above the CMC. Start with concentrations in the range of the estimated CMC of similar surfactants (e.g., 80-100 mM for sodium decanoate) and optimize from there.[2][3] |
| HLB Mismatch: The Hydrophilic-Lipophilic Balance (HLB) of this compound may not be suitable for the oil phase in your emulsion.[1] | Consider using a co-surfactant with a different HLB value to achieve the required HLB for your specific oil. | |
| Insufficient Mixing Energy: The energy input during emulsification may not be adequate to form a stable emulsion. | Optimize your mixing process by adjusting the speed, time, and type of homogenizer. | |
| Drop in Viscosity of the Formulation | Interaction with Other Components: Certain active ingredients or essential oils can disrupt the micellar structure, leading to a decrease in viscosity.[4] | Evaluate the compatibility of all formulation components with this compound. A systematic study of individual components' effects on viscosity can identify the problematic ingredient. |
| Significant pH Shift: A change in pH can affect the charge and structure of the micelles, impacting the formulation's viscosity.[4] | Ensure the formulation is well-buffered to maintain a stable pH. | |
| Excessive Foaming During Processing | High Shear Mixing: Vigorous mixing can introduce excessive air into the formulation, leading to persistent foam.[4][5] | Use low-shear mixing methods and ensure the mixing blades are kept below the surface of the liquid to avoid incorporating air.[4][5] |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications as a surfactant?
This compound is an anionic surfactant, the sodium salt of neodecanoic acid.[6] It possesses a branched alkyl chain, which gives it unique properties compared to its linear-chain counterparts.[6][7] Its excellent emulsifying, dispersing, wetting, and cleansing abilities make it suitable for a wide range of industrial applications, including:[6]
-
Catalyst in Synthetic Rubber Production: It is a key component in the manufacturing of high-performance synthetic rubber.[7]
-
Additives in Paints and Coatings: It can be used as a drier and dispersing agent.[8]
-
Corrosion Inhibitors: It is utilized in lubricants and metalworking fluids.
-
Preservatives: Its carboxylate structure allows it to be used as a preservative or fungicide in certain applications.[7]
2. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Optimizing the concentration of this compound around its CMC is crucial for achieving desired surfactant properties such as emulsification and solubilization.
3. How does the branched-chain structure of this compound affect its surfactant properties?
The branched "neo" structure of neodecanoic acid provides enhanced hydrolytic and chemical stability to its derivatives.[7] This branching can also influence the packing of surfactant molecules at interfaces and in micelles, which may affect properties like surface tension reduction and foam stability compared to linear-chain surfactants.
4. Can this compound be used in pharmaceutical formulations?
Yes, carboxylate salts, including those of short-chain fatty acids, can be used as excipients in pharmaceutical formulations.[10][11][12] They can function to enhance the bioavailability of active pharmaceutical ingredients (APIs).[13][14] For instance, sodium decanoate (B1226879) is used as an excipient to improve the absorption of drugs.[13][14] The use of this compound in a specific pharmaceutical formulation would require thorough investigation to ensure compatibility, stability, and safety.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the measurement of surface tension of this compound solutions at various concentrations to determine the CMC.
Materials:
-
This compound
-
Deionized Water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Calibrated glassware (volumetric flasks, pipettes)
-
Analytical balance
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a stock solution at a concentration significantly above the estimated CMC (e.g., 200 mM). Dissolve it in deionized water in a volumetric flask.
-
Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the estimated CMC (e.g., from 1 mM to 150 mM).
-
Calibrate the Tensiometer: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure Surface Tension:
-
Start with the most dilute solution and measure its surface tension.
-
Rinse the ring/plate thoroughly with deionized water and the next solution to be measured before each measurement.
-
Measure the surface tension of each solution, progressing from the most dilute to the most concentrated.
-
Allow the system to equilibrate for a few minutes before each reading.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The plot will typically show two linear regions with different slopes.
-
The CMC is the concentration at the intersection of these two lines.
-
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Troubleshooting Logic for Formulation Instability
Caption: Troubleshooting logic for common formulation instability issues.
Potential Signaling Pathway Modulation by Short-Chain Fatty Acid Salts
Caption: Potential modulation of cellular signaling pathways by short-chain fatty acid salts.
References
- 1. agritechem.com [agritechem.com]
- 2. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 8. fcad.com [fcad.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. biofuranchem.com [biofuranchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. biospectra.us [biospectra.us]
- 14. biospectra.us [biospectra.us]
Sodium Neodecanoate: A Technical Guide to Safe Laboratory Handling and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storage of sodium neodecanoate in a laboratory setting. The following information is compiled to ensure safety and maintain the integrity of the chemical during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a skin and eye irritant.[1] It can cause serious eye irritation and skin irritation upon contact.[1] Additionally, it is considered harmful to aquatic life with long-lasting effects.[1]
Q2: Are there established Occupational Exposure Limits (OELs) for this compound?
A2: Currently, there are no established occupational exposure limits for this compound from major regulatory bodies.[1][2] In the absence of official OELs, it is crucial to handle the substance with care, employing high standards of industrial hygiene and ensuring the use of personal protective equipment to minimize exposure.
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles are necessary to prevent eye contact.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat or impervious clothing should be worn to prevent skin contact.[1][3]
-
Respiratory Protection: If there is a risk of dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator should be used.[4]
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It should be kept away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation after handling. | Inadequate PPE or accidental exposure. | For skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3] For eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Caking or clumping of the solid material. | Improper storage, exposure to moisture. | Ensure the storage container is tightly sealed and stored in a dry environment. If the material has already caked, it may still be usable depending on the application, but it is best to use fresh, free-flowing material for sensitive experiments. |
| A spill has occurred. | Accidental mishandling of the container. | For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Quantitative Data Summary
While specific occupational exposure limits for this compound are not available, the following table summarizes key physical and storage parameters.
| Parameter | Value | Source |
| Recommended Storage Temperature | 15 – 25 °C | [5] |
| Molecular Weight | 194.25 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
Experimental Protocols
Detailed methodologies for specific experiments using this compound are beyond the scope of this handling and storage guide. Please refer to your specific experimental protocols and conduct a thorough risk assessment before use.
Visualized Workflow for Safe Handling and Storage
The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound in a laboratory environment.
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. westlab.com [westlab.com]
- 5. carlroth.com [carlroth.com]
- 6. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
Strategies to minimize impurities in "sodium neodecanoate" production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of sodium neodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing this compound?
A1: The production of this compound is primarily based on a neutralization reaction between neodecanoic acid and a sodium base, most commonly sodium hydroxide (B78521). The carboxylic acid group of neodecanoic acid reacts with the hydroxide ion to form the sodium salt and water.[1]
Q2: What are the most common impurities encountered in this compound synthesis?
A2: Common impurities can originate from starting materials or the reaction process itself. These include:
-
Unreacted Neodecanoic Acid: Due to incomplete reaction.
-
Excess Sodium Hydroxide: If the stoichiometry is not carefully controlled.
-
Water: As a byproduct of the reaction and from solvents.
-
Organic Impurities from Starting Material: Commercial neodecanoic acid may contain impurities like close-boiling olefins.[2]
-
Trace Metal Impurities: Iron and other metals can be present in the starting materials.[2]
Q3: How can I assess the purity of my synthesized this compound?
A3: Several analytical methods can be employed to determine the purity of the final product:
-
Titration: To quantify the amount of active anionic surfactant.[1]
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure and identify organic impurities.
-
Karl Fischer Titration: To determine the water content.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): To quantify trace metal impurities.
Troubleshooting Guide
Issue 1: The final product has a low pH and an acidic odor.
-
Possible Cause: Incomplete reaction, leaving unreacted neodecanoic acid.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure a slight molar excess of sodium hydroxide was used.
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. A typical reaction condition is stirring at 50°C for 1 hour.[3]
-
Mixing: Ensure adequate mixing to facilitate contact between reactants.
-
Purification: Wash the product with a suitable organic solvent in which this compound has low solubility to remove unreacted acid.
-
Issue 2: The final product is highly alkaline (high pH).
-
Possible Cause: Excess sodium hydroxide in the final product.
-
Troubleshooting Steps:
-
Precise Stoichiometry: Accurately calculate and weigh the required amount of sodium hydroxide.
-
Washing: Wash the product thoroughly with a solvent that can dissolve sodium hydroxide but not this compound.
-
Recrystallization: If applicable, recrystallize the this compound from a suitable solvent system to exclude excess base.
-
Issue 3: The product is off-color (e.g., yellow or brown).
-
Possible Cause:
-
Troubleshooting Steps:
-
Starting Material Purity: Use high-purity neodecanoic acid. If necessary, purify the acid before use, for example, by distillation.
-
Activated Carbon Treatment: Treat the product solution with activated carbon to adsorb colored impurities, followed by filtration.
-
Temperature Control: Avoid excessive heating during the reaction and drying steps.
-
Issue 4: The final product has a high water content.
-
Possible Cause:
-
Incomplete removal of water produced during the reaction.
-
Hygroscopic nature of the product, leading to moisture absorption from the atmosphere.
-
-
Troubleshooting Steps:
-
Drying: Dry the final product under vacuum at an elevated temperature.
-
Azeotropic Distillation: If the reaction is performed in a suitable solvent, use a Dean-Stark apparatus to remove water azeotropically.
-
Storage: Store the final product in a desiccator or under an inert atmosphere to prevent moisture uptake.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Notes |
| Reactant Molar Ratio | 1:1 to 1:1.05 | A slight excess of NaOH can ensure complete conversion of the acid. |
| (Neodecanoic Acid:NaOH) | ||
| Reaction Temperature | 50 - 60 °C | Higher temperatures may lead to side reactions and discoloration.[3] |
| Reaction Time | 1 - 2 hours | Monitor reaction completion by pH measurement. |
| Solvent | Methanol / Water | The choice of solvent can affect reaction rate and purification.[3] |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Active Content (%) | ≥ 95.0 | Two-phase titration[1] |
| Water Content (%) | ≤ 1.0 | Karl Fischer Titration |
| pH (1% aqueous solution) | 8.0 - 10.0 | pH meter |
| Heavy Metals (as Pb, mg/kg) | ≤ 20 | AAS/ICP-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from neodecanoic acid and sodium hydroxide in a methanol/water solvent system.
-
Preparation of Sodium Hydroxide Solution: Dissolve a stoichiometric amount of sodium hydroxide in deionized water.
-
Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve neodecanoic acid (e.g., 95% purity) in methanol.[3]
-
Reaction: While stirring, slowly add the neodecanoic acid solution to the sodium hydroxide solution.
-
Heating: Heat the mixture to 50°C and continue stirring for 1 hour to ensure the reaction goes to completion.[3]
-
Isolation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted neodecanoic acid.
-
-
Drying: Dry the isolated this compound in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Purity Assessment by Titration
This method determines the percentage of active this compound.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Use a standard titrimetric method for anionic surfactants, such as a two-phase titration with a cationic titrant (e.g., Hyamine® 1622) and a mixed indicator.
-
Endpoint Determination: Titrate the sample solution until the endpoint is indicated by a color change.
-
Calculation: Calculate the active content based on the volume of titrant used and the weight of the sample.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common production issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Sodium Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of sodium neodecanoate, a vital component in various industrial and pharmaceutical applications. We present objective performance comparisons with alternative sodium carboxylates, supported by experimental data and detailed methodologies.
Introduction to this compound and its Alternatives
This compound is the sodium salt of neodecanoic acid, a complex mixture of isomers of decanoic acid. It finds application as a catalyst, corrosion inhibitor, and emulsifier. Common alternatives include sodium 2-ethylhexanoate (B8288628) and sodium octoate, which share similar properties and applications. Accurate and reliable analytical characterization of these compounds is crucial for quality control, formulation development, and regulatory compliance.
Comparative Analysis of Key Analytical Techniques
The characterization of this compound and its alternatives typically involves a combination of techniques to assess identity, purity, and impurity profiles. This section compares the most common analytical methods.
Table 1: Comparison of Analytical Methods for the Assay of Sodium Carboxylates
| Analytical Method | Principle | Typical Purity Specification | Advantages | Limitations |
| Non-Aqueous Titration | Acid-base titration in a non-aqueous solvent. The carboxylate anion acts as a base and is titrated with a standardized acid, typically perchloric acid. | > 98%[1][2] | Simple, cost-effective, and provides high accuracy and precision for assay of the bulk material. | Not specific for the individual carboxylate, susceptible to interference from other basic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the carboxylate from related substances on a stationary phase with subsequent detection, typically by UV. | > 99% | High specificity, allowing for simultaneous quantification of the main component and impurities. High sensitivity. | Requires more complex instrumentation and method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of the carboxylate to a volatile ester followed by separation and identification based on mass-to-charge ratio. | Impurity profiling | Excellent for identifying and quantifying volatile and semi-volatile organic impurities. Provides structural information for unknown impurities. | Requires derivatization, which can introduce variability. Not suitable for non-volatile impurities. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. This section provides protocols for the key experiments cited.
Non-Aqueous Titration for Purity of this compound
This method determines the purity of this compound by titrating it as a base in a non-aqueous medium.
Experimental Protocol:
-
Reagents and Equipment:
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (0.1 N in glacial acetic acid), standardized
-
Crystal Violet Indicator (0.5% w/v in glacial acetic acid)
-
Analytical balance, burette, flask.
-
-
Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample into a clean, dry 100 mL flask.[3]
-
Dissolve the sample in 20 mL of anhydrous glacial acetic acid. Gentle warming to 50°C may be necessary to aid dissolution.[3]
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.[4]
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
% Purity = ((V_sample - V_blank) * N * M) / (W * 10)
-
V_sample = Volume of perchloric acid used for the sample (mL)
-
V_blank = Volume of perchloric acid used for the blank (mL)
-
N = Normality of the perchloric acid solution
-
M = Molecular weight of this compound (194.25 g/mol )
-
W = Weight of the sample (g)
-
-
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its non-volatile organic impurities.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR spectroscopy is a rapid and non-destructive technique for the identification of this compound based on its characteristic molecular vibrations.
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used.[6] Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press into a transparent disc.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder with minimal sample preparation.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum.
-
The resulting spectrum should be compared to a reference spectrum of this compound for identification. The characteristic absorption bands for the carboxylate group are expected in the regions of 1550-1610 cm⁻¹ (asymmetric stretching) and 1400-1450 cm⁻¹ (symmetric stretching).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity of the neodecanoate moiety and detecting any structural isomers or impurities.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).[8]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 or more, depending on the sample concentration.
-
Reference: Internal standard (e.g., TMS or the residual solvent peak).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Procedure:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows of the described analytical techniques.
Conclusion
The selection of an appropriate analytical method for the characterization of this compound depends on the specific requirements of the analysis. For routine purity assessment, non-aqueous titration offers a simple and accurate solution. For detailed impurity profiling and separation of closely related substances, chromatographic techniques such as HPLC and GC-MS are indispensable. Spectroscopic methods like FTIR and NMR are powerful tools for unequivocal identification and structural confirmation. This guide provides a foundation for researchers and professionals to select and implement the most suitable analytical strategies for their specific needs in the characterization of this compound and its alternatives.
References
- 1. SODIUM 2 â ETHYLHEXANOATE | Products [ronakchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. brainkart.com [brainkart.com]
- 5. scispace.com [scispace.com]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
A Comparative Analysis of Sodium Neodecanoate and Sodium Octanoate as Catalysts in Polymer Synthesis
In the realm of industrial and research catalysis, sodium salts of carboxylic acids play significant roles, often as components of more complex catalytic systems. This guide provides a comparative study of two such salts, sodium neodecanoate and sodium octanoate (B1194180), focusing on their catalytic performance in polymerization reactions. While direct comparative studies are scarce due to their distinct primary applications, this document consolidates available data to offer insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound is predominantly utilized as a crucial component in Ziegler-Natta catalyst systems for the polymerization of dienes, such as butadiene, leading to the production of synthetic rubbers with high cis-1,4 microstructure. In contrast, sodium octanoate, often in the form of its tin(II) salt (stannous octoate), is a widely employed co-catalyst or initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, which are precursors to biodegradable polyesters. This guide will delve into their respective catalytic performances, mechanisms, and experimental protocols.
Data Presentation: A Tale of Two Catalytic Systems
Due to their differing applications, a direct side-by-side comparison of catalytic efficiency in the same reaction is not well-documented. The following tables present quantitative data for each catalyst in its typical application.
Table 1: Catalytic Performance of Neodymium Versatate/DIBAH/Me2SiCl2 System (incorporating a carboxylate similar to neodecanoate) in 1,3-Butadiene (B125203) Polymerization [1]
| [Cl]/[Nd] Ratio | [CTA]/[Nd] Ratio | [M]/[Nd] Ratio | Polymer Yield (%) | Mn ( g/mol ) | Dispersity (Đ) |
| 1.0 | 20 | 1000 | >80 | - | <2.0 |
| 2.0 | 20 | 1000 | >80 | - | >2.0 |
| 3.0 | 20 | 1000 | >80 | - | >2.0 |
Note: Neodymium versatate is a carboxylate with a similar branched structure to neodecanoate and is used in these Ziegler-Natta systems. DIBAH (Diisobutylaluminum hydride) acts as a co-catalyst and CTA (Chain Transfer Agent), and Me2SiCl2 is a halogen source.[1]
Table 2: Performance of Stannous Octoate (Sn(Oct)2)/n-Hexanol System in Ring-Opening Polymerization (ROP) of ε-Caprolactone [2]
| Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) |
| 0.1 | 160 | 1 | 89 | 9.0 x 10⁴ |
| 1.0 | 140 | - | - | - |
| 1.5 | 140 | - | - | - |
| 2.0 | 140 | - | - | - |
Table 3: Catalytic Performance of Zinc Octanoate in the Esterification of Octanoic Acid with Isopropanol [3]
| Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst (%) | Conversion (%) |
| 165 | 8:1 | 7 | 74.99 |
| 165 | 6:1 | 7 | 70.08 |
| 165 | 6:1 | 10 | 66.47 |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Butadiene Polymerization using a Neodymium-Based Ziegler-Natta Catalyst System
This protocol outlines a typical setup for the polymerization of butadiene, where a sodium carboxylate like this compound can be part of the ligand environment of the primary catalyst.
Materials:
-
Solvent (e.g., cyclohexane), purified and dried[1]
-
1,3-Butadiene monomer[1]
-
Neodymium versatate (or similar carboxylate) solution[1]
-
Diisobutylaluminum hydride (DIBAH) solution[1]
-
Dimethyldichlorosilane (Me2SiCl2) solution[1]
-
Nitrogen gas for inert atmosphere[1]
-
Methanol (B129727) for termination[4]
Procedure:
-
A stainless-steel reactor is thoroughly dried and purged with nitrogen.[1]
-
The required amounts of cyclohexane (B81311) and 1,3-butadiene are charged into the reactor under a nitrogen atmosphere.[1]
-
The reactor is heated to the desired reaction temperature (e.g., 70°C) with stirring.[1]
-
In a separate glovebox, the catalyst components (neodymium versatate, DIBAH, and Me2SiCl2) are mixed in the desired molar ratios in a sealed, dry glass ampoule.[1]
-
The prepared catalyst system is then injected into the reactor to initiate polymerization.[1]
-
The polymerization is allowed to proceed for the desired time, with reaction progress monitored by sampling.
-
The reaction is terminated by adding methanol to the reactor.[4]
-
The resulting polymer is then precipitated, washed, and dried for characterization.
Protocol 2: General Procedure for Ring-Opening Polymerization of ε-Caprolactone using a Stannous Octoate/Alcohol System
This protocol describes a common method for the ROP of cyclic esters, where sodium octanoate can be used to generate the active tin(II) alkoxide initiator in situ.
Materials:
-
ε-Caprolactone monomer, purified by distillation[2]
-
Stannous octoate (Sn(Oct)2), purified by vacuum distillation[2]
-
An alcohol initiator (e.g., n-hexanol), dried and distilled[2]
-
Chloroform (B151607) and methanol for work-up[2]
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
A flame-dried Schlenk flask is charged with the desired amount of ε-caprolactone monomer under an inert atmosphere.
-
The flask is heated to the reaction temperature (e.g., 140-180°C).[2]
-
The stannous octoate and n-hexanol are mixed in the desired ratio and injected into the molten monomer with vigorous stirring to start the polymerization.[2]
-
The reaction mixture's viscosity will increase as the polymerization progresses. The reaction is allowed to proceed for the specified duration.
-
After cooling to room temperature, the polymer is dissolved in chloroform and precipitated in methanol.[2]
-
The purified polymer is then dried under vacuum for further analysis.
Mandatory Visualization
Catalytic Mechanisms
The catalytic mechanisms for this compound and sodium octanoate differ significantly due to their distinct roles in polymerization. This compound is part of a coordination catalyst system, while sodium octanoate is typically a precursor to an initiator in ROP.
Conclusion
This compound and sodium octanoate, while both being sodium carboxylates, exhibit distinct catalytic functionalities in the realm of polymer synthesis. This compound is a key ingredient in sophisticated multi-component catalysts for producing high-performance synthetic rubbers through coordination polymerization. The branched structure of the neodecanoate ligand likely plays a role in the solubility and stability of the catalytic species. On the other hand, sodium octanoate is more commonly associated with the initiation of ring-opening polymerization of cyclic esters, typically through its conversion to a more active metal alkoxide species. The choice between these two catalysts is therefore highly dependent on the desired polymer and the polymerization mechanism to be employed. Future research could explore the potential for these catalysts in overlapping or novel applications, potentially leading to new materials with unique properties.
References
Validation of the corrosion inhibition efficiency of "sodium neodecanoate"
A comprehensive analysis of sodium neodecanoate's performance against alternative corrosion inhibitors, supported by experimental data from standardized testing methodologies.
Introduction
The selection of an effective corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic components across various industries. This compound, an organic carboxylate, has emerged as a noteworthy corrosion inhibitor. This guide provides an objective comparison of the corrosion inhibition efficiency of this compound against other commonly used alternatives, including inorganic salts and other organic compounds. The performance is evaluated based on quantitative data from established experimental protocols, namely weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the corrosion inhibition efficiency of this compound and its alternatives on different metal substrates. It is important to note that direct comparative studies under identical conditions are often limited in publicly available literature. Therefore, data from various sources utilizing standardized methods have been compiled to provide a comprehensive overview.
Mild Steel Corrosion Inhibition
Table 1: Corrosion Inhibition Efficiency on Mild Steel
| Inhibitor | Concentration | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Reference |
| This compound (as part of an OAT coolant) | Not Specified | Ethylene Glycol/Water | ASTM D1384 (Weight Loss) | See Table 2 for specific metal weight loss data | [1] |
| C11 Olefin Carboxylate | 1000 ppm | Simulated Concrete Pore Solution (pH 11.5) | Weight Loss | 90.2 | [1] |
| 4-ferrocenylbutyl propionate | 2 mM | 1M HCl | Potentiodynamic Polarization | 96.53 | [2] |
| Sodium Molybdate | 4000 ppm | Cooling Water | Potentiodynamic Polarization | Not Specified (Corrosion rate reduced) | [3] |
| Zinc-Phosphonate | 20 ppm | Cooling Water | Potentiodynamic Polarization | 75 | [3] |
| Sodium Molybdate + Zinc-Phosphonate | 300 ppm + 50 ppm | Cooling Water | Potentiodynamic Polarization | 96 | [3] |
| Sodium Silicate | Not Specified | 0.5 M NaCl | Polarization Measurements | ~90 | [4] |
| Sodium Phosphate | Not Specified | 0.5 M NaCl | Polarization Measurements | ~90 | [4] |
Table 2: Weight Loss Data for Metals in an OAT Coolant containing Potassium Neodecanoate (similar to this compound) - ASTM D1384
| Metal | Typical Weight Loss (mg) |
| Copper | 2 |
| Solder | 5 |
| Brass | 3 |
| Steel | 1 |
| Cast Iron | 1 |
| Aluminum | -2 |
A negative value indicates a weight gain. This test evaluates the corrosion of various metals in a heated, aerated coolant solution over 336 hours[1].
Aluminum Alloy Corrosion Inhibition
Table 3: Corrosion Inhibition Performance on Aluminum Alloys
| Inhibitor | Corrosive Medium | Test Method | Performance Metric | Result | Reference |
| Potassium Neodecanoate (in OAT Coolant) | Ethylene Glycol/Water | Galvanostatic Pitting Potential | Pitting Potential (mV vs. SCE) | +250 | [1] |
| Uninhibited Glycol/Water | Ethylene Glycol/Water | Galvanostatic Pitting Potential | Pitting Potential (mV vs. SCE) | -150 | [1] |
| Chromate (B82759) Conversion Coating | Salt Spray | ASTM B117 | Corrosion Resistance | > 168 hours | [5] |
| Trivalent Chromium Conversion Coatings | Salt Spray | Not Specified | Corrosion Resistance | Exceeding 1000 hours | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and replication of results. The following protocols are based on ASTM standards.
Weight Loss Method (ASTM G31)
This gravimetric technique provides a direct measure of the corrosion rate and inhibition efficiency.
-
Specimen Preparation: Metal coupons of known dimensions are polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 7 days)[1].
-
Corrosion Product Removal: After immersion, the coupons are removed, and the corrosion products are chemically cleaned according to standard procedures (e.g., using a solution of hydrochloric acid with an inhibitor like hexamine).
-
Final Weight Measurement: The coupons are then washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
IE(%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
Potentiodynamic Polarization (ASTM G59)
This electrochemical technique provides insights into the kinetic parameters of corrosion and the inhibitor's mode of action (anodic, cathodic, or mixed).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE)[1].
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP). The potential is then scanned in both the anodic and cathodic directions from the OCP at a controlled rate.
-
Data Analysis: The resulting current is plotted against the applied potential. The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes. The inhibition efficiency is calculated as:
IE(%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique used to study the electrochemical properties of the metal/solution interface and the formation of a protective inhibitor film.
-
Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC voltage signal is applied over a wide range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:
IE(%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
Mandatory Visualization
References
- 1. Neodecanoic Acid, Potassium Salt|C10H19KO2 Supplier [benchchem.com]
- 2. Prolonged corrosion protection via application of 4-ferrocenylbutyl saturated carboxylate ester derivatives with superior inhibition performance for mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stcrs.com.ly [stcrs.com.ly]
- 4. Comparative study of anodized aluminum versus chromate conversion coatings [eureka.patsnap.com]
- 5. nmfrc.org [nmfrc.org]
A Comparative Guide to Sodium Neodecanoate and Other Metal Carboxylates in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical determinant of success in polymerization reactions, influencing everything from reaction kinetics to the final properties of the polymer. Metal carboxylates are a versatile class of catalysts widely employed in various polymerization processes, including ring-opening polymerization (ROP) and polyesterification. This guide provides an objective comparison of sodium neodecanoate and other common metal carboxylates, such as those based on zinc, zirconium, and cobalt, in the context of polymerization catalysis. The information presented is supported by experimental data from scientific literature to aid in catalyst selection and experimental design.
Overview of Metal Carboxylates in Polymerization
Metal carboxylates, salts consisting of a metal cation and a carboxylate anion, function as catalysts by activating monomers, thereby facilitating nucleophilic attack and chain propagation. The catalytic activity and selectivity are significantly influenced by the nature of the metal ion, the structure of the carboxylate ligand, and the reaction conditions. Neodecanoic acid, a branched-chain carboxylic acid, is a common ligand that imparts good solubility in organic media and thermal stability to the metal salt.
This guide will focus on the comparative performance of this compound against other metal neodecanoates in key polymerization reactions, particularly the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone, which are crucial for producing biodegradable polyesters for biomedical and pharmaceutical applications.
Comparative Performance Data
While direct, head-to-head comparative studies under identical conditions are limited in the available literature, this section compiles performance data from various studies to facilitate an indirect comparison of different metal carboxylates in polymerization.
Ring-Opening Polymerization (ROP) of Lactide (LA)
The polymerization of lactide to form polylactic acid (PLA), a widely used biodegradable polymer, is a key application for these catalysts.
| Catalyst System | Monomer | Monomer:Catalyst:Initiator Ratio | Temp. (°C) | Time | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Source(s) |
| Sodium Complex (CTolOMe-Na) | L-Lactide | 800:1:120 | 0 | 10 s | >99 | 3,000-8,800 | 1.04-1.28 | [1] |
| Zinc Aryl Carboxylate | rac-Lactide | 200:1 | 110 | 24 h | 94 | 24,800 | 1.48 | [2] |
| Zirconium-based Catalyst | L-Lactide | ~53,000-77,000:1 | 140-200 | Not Specified | High | High | Not Specified | [3][4] |
| Tin(II) Octoate | L-Lactide | Not Specified | 150-180 | 4 days (max) | High | Up to 100,000-1,000,000 | Not Specified | [5][6] |
Note: The data presented is compiled from different studies with varying experimental conditions and should be used for indicative comparison only.
Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL)
The polymerization of ε-caprolactone yields polycaprolactone (B3415563) (PCL), another important biodegradable polyester.
| Catalyst System | Monomer | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Source(s) |
| Zinc Aryl Carboxylate | ε-Caprolactone | 100:1 | 110 | 24 | 98 | 10,200 | 1.39 | [2] |
| Diethylzinc/Propyl Gallate | ε-Caprolactone | 100:1 | 80 | 48 | 100 | 10,500 | Not Specified | [7] |
| Zinc Undecylenate | ε-Caprolactone | Not Specified | 90-110 | Not Specified | High | Not Specified | Controlled/Living | [8] |
Note: The data presented is compiled from different studies with varying experimental conditions and should be used for indicative comparison only.
In-Depth Comparison of Metal Carboxylate Catalysts
This compound and other Alkali Metal Carboxylates
Advantages:
-
High Catalytic Activity: Sodium complexes have demonstrated exceptionally high activity in the ROP of lactide, achieving near-complete conversion in seconds at low temperatures.[1]
-
Low Toxicity: Sodium is a biologically benign element, which is a significant advantage for catalysts used in the synthesis of biomedical polymers.
-
Cost-Effectiveness and Availability: Sodium compounds are generally inexpensive and readily available.
Disadvantages:
-
Moisture Sensitivity: Alkali metal carboxylates can be sensitive to moisture, which can affect reproducibility.
-
Limited Solubility: Solubility in non-polar organic solvents might be lower compared to other metal carboxylates.
Zinc Neodecanoate and other Zinc Carboxylates
Advantages:
-
Good Control and Low Toxicity: Zinc-based catalysts are known for providing good control over the polymerization process, leading to polymers with predictable molecular weights and narrow polydispersity.[2][7] They are considered a less toxic alternative to tin-based catalysts.[2]
-
Versatility: Zinc carboxylates are effective for the ROP of various cyclic esters, including lactide and ε-caprolactone.[2][7][8]
-
Well-Studied Mechanism: The coordination-insertion mechanism for zinc-catalyzed ROP is well-documented, aiding in experimental design and optimization.
Disadvantages:
-
Moderate Activity: While effective, the reaction times for zinc catalysts are generally longer compared to the most active sodium-based systems.[2]
Zirconium Neodecanoate and other Zirconium Catalysts
Advantages:
-
High Activity and Thermal Stability: Zirconium-based catalysts exhibit high activity, comparable to that of tin(II) octoate, especially at industrially relevant high temperatures.[3][4] They are also robust and stable under these conditions.
-
Low Catalyst Loading: Effective polymerization can be achieved with very low concentrations of zirconium catalysts.[3][4]
-
Reduced Toxicity: Zirconium compounds are generally considered to have low toxicity.[9][10]
Disadvantages:
-
Potential for Side Reactions: Like other Lewis acidic metals, there can be a potential for side reactions such as transesterification at high temperatures if not properly controlled.
Cobalt Neodecanoate and other Cobalt Carboxylates
Advantages:
-
Synergistic Catalytic Effects: Cobalt is often used in bimetallic catalyst systems, where it can exhibit synergistic effects, enhancing catalytic performance.[11]
-
Activity in Depolymerization: Cobalt catalysts have shown significant activity in the depolymerization of polyesters, which is relevant for chemical recycling.[12][13]
Disadvantages:
-
Less Studied in Polymerization: Compared to zinc and zirconium, there is less specific data available on the use of cobalt neodecanoate as a primary catalyst for the ROP of cyclic esters. Its applications are more documented in other areas like driers for coatings and in redox-related catalysis.
-
Potential Toxicity: Cobalt is a transition metal with higher toxicity concerns compared to sodium, zinc, or zirconium, which might limit its use in biomedical applications.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the use of metal carboxylates in polymerization.
General Protocol for Ring-Opening Polymerization of L-Lactide Catalyzed by a Metal Carboxylate
This protocol is a generalized procedure and may require optimization for specific catalyst systems.
1. Materials and Reagents:
-
L-Lactide monomer
-
Metal carboxylate catalyst (e.g., this compound, zinc neodecanoate)
-
Initiator (e.g., benzyl (B1604629) alcohol), if required
-
Anhydrous solvent (e.g., toluene (B28343) or THF), if not a bulk polymerization
-
Dry glassware (Schlenk flask, magnetic stir bar)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas. Purify the L-lactide monomer by recrystallization from anhydrous ethyl acetate (B1210297) and dry under vacuum.
-
Charging the Reactor: In a glovebox or under a positive flow of inert gas, add the desired amount of L-lactide and a magnetic stir bar to the Schlenk flask.
-
Solvent and Initiator Addition: If conducting a solution polymerization, add the required volume of anhydrous solvent to the flask to achieve the target monomer concentration. If an initiator is used, add the appropriate amount at this stage.
-
Catalyst Addition: Dissolve the metal carboxylate catalyst in a small amount of anhydrous solvent (if necessary) and add it to the reaction mixture via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitoring the Reaction: Take aliquots of the reaction mixture at specific time intervals using a syringe under an inert atmosphere to monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired time or conversion is reached, cool the flask to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol).
-
Drying and Characterization: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is achieved. Characterize the polymer for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC), and confirm its structure by ¹H and ¹³C NMR.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Coordination-Insertion mechanism for ring-opening polymerization.
Caption: Experimental workflow for polymerization.
Conclusion
The choice between this compound and other metal carboxylates for polymerization catalysis depends heavily on the specific requirements of the application.
-
This compound and related alkali metal carboxylates are highly attractive for applications demanding very high reaction rates and where the use of a non-toxic, inexpensive catalyst is paramount, particularly in the synthesis of biomedical polymers.
-
Zinc neodecanoate offers a balanced profile of good catalytic control, moderate activity, and low toxicity, making it a reliable choice for the controlled synthesis of biodegradable polyesters.
-
Zirconium neodecanoate is a strong candidate for industrial-scale operations that require a highly active and thermally stable catalyst capable of performing at low concentrations.
-
Cobalt neodecanoate may be more suited for applications where its specific redox properties can be exploited, or in the context of polymer recycling through depolymerization.
For researchers and professionals in drug development and materials science, the selection of a catalyst should be guided by a careful consideration of the desired polymer properties, reaction efficiency, and the biocompatibility requirements of the final product. Further empirical studies are needed to provide direct quantitative comparisons and to fully elucidate the subtle differences in catalytic behavior between these metal carboxylate systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active and Selective Zirconium-Based Catalyst System for the Industrial Production of Poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc undecylenate catalyst for the ring-opening polymerization of caprolactone monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdmaee.net [bdmaee.net]
- 10. alfachemic.com [alfachemic.com]
- 11. Cobalt–molybdenum synergistic catalysis for the hydrogenolysis of terephthalate-based polyesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Battle: Sodium Neodecanoate-Derived Compounds Versus Traditional Naphthenates
In the world of industrial chemistry, the performance of metal carboxylates is pivotal in a vast array of applications, from catalysts in chemical synthesis to driers in coatings. For decades, traditional naphthenates, derived from petroleum-based naphthenic acids, have been the industry standard. However, the advent of synthetic acids has introduced formidable challengers, notably neodecanoates, which are derived from neodecanoic acid. This guide provides an in-depth, data-driven comparison of the performance of sodium neodecanoate and its derivatives against their traditional naphthenate counterparts, offering researchers, scientists, and drug development professionals a clear perspective on their respective merits.
At a Glance: Key Performance Differences
Metal neodecanoates, often synthesized from this compound, consistently demonstrate several advantages over traditional metal naphthenates. These benefits stem from the inherent structural differences between the parent acids. Neodecanoic acid is a synthetic, highly branched-chain C10 carboxylic acid, ensuring a consistent and pure product.[1][2] In contrast, naphthenic acid is a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum refining, leading to variability in quality and composition.[1][3] This fundamental difference translates to improved performance characteristics such as faster drying times in coatings, enhanced thermal stability, and lower odor.[1][4]
A key performance indicator in the coatings industry is the drying time of alkyd enamels. A comparative study demonstrated that cobalt neodecanoate surpasses cobalt naphthenate in accelerating the drying process.[4]
Data-Driven Performance Comparison
The following tables summarize the key performance differences based on available data and technical literature.
Table 1: Performance Comparison of Cobalt Driers in Alkyd Enamels
| Performance Metric | Cobalt Neodecanoate | Cobalt Naphthenate | Reference |
| Set-to-Touch Drying Time | Superior (Faster) | Standard | [4] |
| Overall Drying Effectiveness | Better | Good | [4] |
| Composition | Consistent (Synthetic) | Variable (Petroleum-derived) | [1] |
| Odor | Low | Characteristic (Stronger) | [1] |
Table 2: General Performance Characteristics of Metal Neodecanoates vs. Metal Naphthenates
| Property | Metal Neodecanoates | Metal Naphthenates | Rationale / Key Advantages of Neodecanoates |
| Chemical Consistency | High (Pure, synthetic raw material) | Variable (Complex mixture from petroleum) | Consistent quality and performance.[1] |
| Drying Performance | Generally faster and more efficient.[4] | Standard industry performance. | The highly branched structure can enhance catalytic activity. |
| Thermal Stability | Generally higher. | Varies with composition. | More defined chemical structure leads to predictable thermal behavior. |
| Solubility | Excellent in nonpolar organic solvents.[5] | Good in nonpolar organic solvents. | The branched structure enhances solubility and compatibility.[5] |
| Odor | Low | Often have a distinct, stronger odor. | Purity of the synthetic acid results in a cleaner product.[1] |
| Color | Generally lighter in color. | Can be darker and more variable. | Less colored impurities from the raw material. |
| Environmental Profile | Biodegradable.[6] | Biodegradability can be lower for higher molecular weight and more complex structures.[7][8] | More consistent and predictable environmental fate. |
Structural Differences: The Root of Performance Variation
The distinct performance characteristics of neodecanoates and naphthenates can be attributed to their molecular structures. Neodecanoic acid has a highly branched, acyclic structure, whereas naphthenic acids are a complex mix of cycloaliphatic (ring-containing) structures with varying alkyl side chains.
Caption: Structural comparison of neodecanoic and naphthenic acids.
Experimental Protocols
To ensure a fair and accurate comparison of performance, standardized experimental protocols are essential. The following outlines the methodologies for key performance tests.
Determination of Drying Time in Coatings
The drying time of a coating is a critical performance parameter, especially for industrial and architectural applications. The ASTM D5895 standard test method is widely used for this purpose.
Objective: To determine the set-to-touch, tack-free, dry-hard, and dry-through times of a coating film.
Apparatus:
-
Mechanical drying time recorder
-
Glass test panels
-
Film applicator (e.g., drawdown bar)
-
Stylus (hemispherical or needle-shaped)
Procedure:
-
Sample Preparation: Prepare the paint formulation containing the metal carboxylate drier at the desired concentration.
-
Film Application: Apply a uniform wet film of the coating onto a clean glass panel using a film applicator of a specified gap size.
-
Drying Time Recorder Setup: Immediately place the coated panel on the recorder. Position the stylus at the start of the film.
-
Initiate Test: Start the recorder, which moves the stylus across the film at a constant speed over a set period (e.g., 24 hours).
-
Evaluation: After the test duration, visually inspect the track left by the stylus to identify the different stages of drying based on the appearance of the scratch or impression.
Caption: Experimental workflow for ASTM D5895 drying time test.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of materials.
Objective: To determine the decomposition temperature of metal carboxylates.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the metal carboxylate sample (e.g., 5-10 mg) into a TGA crucible.
-
TGA Setup: Place the crucible in the TGA furnace. Program the instrument with the desired temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).
-
Initiate Analysis: Start the TGA run. The instrument will continuously measure the sample's weight as the temperature increases.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the compound.
Signaling Pathways in Catalytic Drying
Metal carboxylates, whether neodecanoates or naphthenates, function as catalysts in the oxidative drying of alkyd-based coatings. This process involves a free-radical chain reaction. The metal ion cycles between its higher and lower oxidation states to decompose hydroperoxides, which are formed by the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the alkyd resin. This generates free radicals that initiate cross-linking, leading to the formation of a dry, solid film.
Caption: Simplified signaling pathway of catalytic drying in alkyd coatings.
Conclusion
The transition from traditional, petroleum-based naphthenates to synthetic neodecanoates represents a significant advancement in the performance and consistency of metal carboxylates. The data and qualitative evidence clearly indicate that neodecanoate-based products, derived from this compound, offer superior performance in key areas such as drying efficiency in coatings, coupled with the benefits of high purity, low odor, and consistent quality. For researchers and professionals seeking to optimize formulations and enhance product performance, the adoption of neodecanoate technology presents a compelling and data-supported pathway to achieving these goals. While traditional naphthenates remain a viable option, the clear advantages of neodecanoates position them as the preferred choice for high-performance applications.
References
- 1. durachem.com [durachem.com]
- 2. chimia.ch [chimia.ch]
- 3. butlerov.com [butlerov.com]
- 4. US3723152A - Drying oil compositions cobalt drier compositions therefor and process of making same - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. cec.org [cec.org]
- 8. Naphthenic acids in athabasca oil sands tailings waters are less biodegradable than commercial naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Corrosion Protection of Sodium Neodecanoate: An Electrochemical Comparison
A Comparative Analysis of Sodium Carboxylates as Corrosion Inhibitors for Researchers and Scientists
The unique branched structure of the neodecanoate anion is anticipated to provide superior steric hindrance and a more compact hydrophobic barrier on the metal surface compared to its linear counterparts. This structural feature could translate to enhanced corrosion inhibition. This guide summarizes available quantitative data from electrochemical evaluations of various sodium carboxylates to offer a baseline for comparison.
Performance Comparison of Sodium Carboxylate Corrosion Inhibitors
The following table summarizes key electrochemical parameters obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on various sodium carboxylates. These parameters provide insights into their corrosion inhibition efficiency. It is important to note that the experimental conditions, such as the metal substrate and corrosive medium, significantly influence the results.
| Inhibitor | Substrate | Corrosive Medium | Technique | Corrosion Potential (Ecorr) vs. Blank | Corrosion Current Density (Icorr) Reduction | Inhibition Efficiency (%) | Reference |
| Sodium Benzoate | AM60 Mg Alloy | 3.5% NaCl | PDP, EIS | Shifted to more positive values | Significant reduction | >75% at 0.5 M | [1] |
| Sodium Caprylate | Carbon Steel | 0.5 M HCl | PDP, EIS | Shifted to more noble potentials | Significant reduction | Maintained at ~90% over time | |
| Sodium Salts of C10, C11, C12 Carboxylic Acids | Lead | 0.01 M Acetic Acid | PDP | Not specified | Not specified | Efficiency increases with chain length | [2] |
| Sodium Carboxylate Derivative | C1010 Carbon Steel | 3.5% NaCl | LPR, PDP, EIS | Not specified | Increased with concentration | Increases with concentration | |
| Sodium Salts of Glycolic, Fumaric, and Benzoic Acid | AM50 Alloy | pH neutral NaCl | Hydrogen Evolution, Electrochemical | Not specified | Reduced anodic dissolution | Increased with time and concentration | [3][4] |
Note: Direct electrochemical data for sodium neodecanoate was not available in the reviewed literature. The data presented is for structurally related sodium carboxylates and should be used as a general reference.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of corrosion inhibitor efficacy. The following sections outline standard procedures for the key electrochemical techniques cited in this guide.
Potentiodynamic Polarization (PDP)
This technique measures the relationship between the potential applied to a metal sample and the resulting current.
-
Electrode Preparation: The working electrode (metal sample, e.g., mild steel) is polished with successively finer grades of silicon carbide paper, rinsed with deionized water and ethanol, and dried.
-
Cell Setup: A three-electrode electrochemical cell is used, comprising the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution) is prepared with and without the desired concentration of the corrosion inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the electrolyte, and the OCP is allowed to stabilize, typically for 30-60 minutes.
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Electrode and Cell Setup: The preparation and setup are the same as for potentiodynamic polarization.
-
OCP Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor using electrochemical techniques.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Mechanism of Action: The Role of the Carboxylate Group
Sodium carboxylates, including this compound, function as corrosion inhibitors primarily through the adsorption of the carboxylate anions onto the metal surface. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the carboxylate oxygen atoms and the metal atoms. This adsorbed layer forms a protective barrier that hinders the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions of the corrosion process. The hydrophobic alkyl chain of the carboxylate enhances this protective barrier by repelling water from the metal surface. The branched structure of neodecanoate is expected to create a more densely packed and effective hydrophobic layer compared to linear carboxylates.
References
Navigating the Catalytic Landscape: A Comparative Guide to Alternatives for Sodium Neodecanoate in Synthetic Rubber Production
For researchers and scientists in polymer chemistry and materials science, the choice of catalyst is paramount to tailoring the properties of synthetic rubbers. While sodium neodecanoate has been a staple in Ziegler-Natta catalysis for diene polymerization, a range of alternatives offers distinct advantages in terms of activity, stereoselectivity, and the final polymer characteristics. This guide provides a comprehensive comparison of neodymium carboxylates and other transition metal-based catalysts as alternatives to this compound, supported by available experimental data and detailed methodologies.
Executive Summary
Neodymium-based catalysts, particularly those utilizing various carboxylate ligands, stand out as the most prominent and effective alternatives to this compound for producing high-cis-1,4-polybutadiene, a key component in modern "green" tires. The structure of the carboxylate ligand, including its steric bulk and chain length, significantly influences catalyst activity and the molecular weight of the resulting polymer. Generally, neo-carboxylates lead to higher catalytic activity compared to their iso-counterparts. Beyond neodymium, cobalt and nickel carboxylates also serve as viable catalysts, offering different performance characteristics and finding applications in the synthesis of various synthetic rubbers, including styrene-butadiene rubber (SBR) and ethylene-propylene-diene monomer (EPDM) rubber.
Performance Comparison of Neodymium Carboxylate Catalysts
Neodymium carboxylates are typically used as part of a three-component Ziegler-Natta catalyst system, which also includes an aluminum alkyl co-catalyst and a halide donor. The carboxylate ligand plays a crucial role in the solubility of the catalyst precursor and the formation of the active catalytic species.
While direct, side-by-side quantitative comparisons in a single study are limited, analysis of available data from various sources allows for a qualitative and semi-quantitative assessment of different neodymium carboxylates.
Table 1: Performance Characteristics of Neodymium Carboxylate Catalysts in Butadiene Polymerization
| Carboxylate Ligand | Catalyst Activity | Polymer Molecular Weight | Key Observations |
| Neodecanoate | High | Lower | Generally considered a benchmark for high-activity systems.[1] |
| Versatate (e.g., Versatic 10) | High | - | Widely used in industrial processes for producing high-cis polybutadiene (B167195).[1][2][3][4] |
| Octoate (2-ethylhexanoate) | High | - | Another commonly employed carboxylate in commercial catalyst systems.[5] |
| Naphthenate | Moderate to High | - | A traditionally used carboxylate, though specifics on performance are less detailed in recent literature.[1] |
| Iso-carboxylates (e.g., isodecanoate) | Lower than neo-acids | Higher | Show a trend of increasing activity with longer chain lengths.[1] |
| Neo-heptanoate/Neo-nonanoate | High | Lower | Activity can be comparable to neodecanoate, demonstrating the effectiveness of neo-acid structures.[1] |
Experimental Protocols
Precise and reproducible experimental procedures are critical for evaluating catalyst performance. The following protocols are generalized from several sources describing the synthesis of high-cis-1,4-polybutadiene using a neodymium carboxylate-based Ziegler-Natta catalyst system.
Catalyst Preparation (Preformation Method)
This protocol describes the preparation of the active catalyst solution prior to its introduction into the polymerization reactor.
Materials:
-
Neodymium carboxylate (e.g., Neodymium Versatate) solution in a hydrocarbon solvent (e.g., hexane (B92381) or cyclohexane)
-
Aluminum alkyl co-catalyst (e.g., Triisobutylaluminum - TIBA or Diisobutylaluminum hydride - DIBAH) solution
-
Halide donor (e.g., Diethylaluminum chloride - DEAC or Ethylaluminum sesquichloride - EASC) solution
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or cyclohexane)
-
Schlenk flasks or similar inert atmosphere glassware
-
Syringes for liquid transfer
Procedure:
-
All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen).
-
In a clean, dry Schlenk flask, add the calculated volume of the neodymium carboxylate solution.
-
While stirring, slowly add the aluminum alkyl co-catalyst solution to the neodymium carboxylate solution. The molar ratio of Al/Nd is a critical parameter and typically ranges from 10 to 40.
-
Allow the mixture to stir for a specified "aging" period, which can range from minutes to hours at a controlled temperature (e.g., 50°C for 15 minutes). This step is crucial for the initial alkylation of the neodymium center.
-
After the initial aging, add the halide donor solution to the mixture. The molar ratio of Cl/Nd is another key parameter, typically between 1 and 3.
-
Continue to stir the resulting solution for a second aging period to allow for the formation of the active catalytic species. The final catalyst solution should be homogeneous.
Butadiene Polymerization
Materials:
-
Prepared catalyst solution
-
Polymerization-grade butadiene monomer
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or cyclohexane)
-
Polymerization reactor (e.g., stirred-tank reactor) equipped with temperature and pressure control
-
Quenching agent (e.g., methanol (B129727) or ethanol (B145695) with an antioxidant like 2,6-di-tert-butyl-p-cresol)
-
Precipitating agent (e.g., methanol)
Procedure:
-
Ensure the polymerization reactor is clean, dry, and purged with an inert gas.
-
Charge the reactor with the desired amount of hydrocarbon solvent and butadiene monomer. The monomer concentration is typically in the range of 10-20 wt%.
-
Bring the reactor contents to the desired polymerization temperature (e.g., 50-70°C).
-
Inject the pre-formed catalyst solution into the reactor to initiate the polymerization.
-
Monitor the reaction progress by observing changes in temperature, pressure, and/or viscosity. The polymerization is typically rapid and exothermic.
-
After the desired conversion is reached or the reaction time has elapsed, terminate the polymerization by adding the quenching agent.
-
Precipitate the polymer by adding the reaction mixture to a large volume of the precipitating agent (e.g., methanol).
-
Isolate the polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.
-
Characterize the resulting polybutadiene for its microstructure (cis-1,4 content via FTIR or NMR), molecular weight, and molecular weight distribution (via Gel Permeation Chromatography - GPC).
Catalytic Mechanism and Logical Workflow
The polymerization of butadiene using a neodymium-based Ziegler-Natta catalyst proceeds through a coordination-insertion mechanism. The carboxylate ligand, while not directly participating in the catalytic cycle, plays a vital role in the formation of the active species.
Diagram of the Ziegler-Natta Catalytic Cycle for Butadiene Polymerization
Caption: Logical workflow of catalyst activation and the polymerization cycle.
Explanation of the Catalytic Cycle:
-
Catalyst Activation: The neodymium carboxylate precursor reacts with the aluminum alkyl co-catalyst in a process called alkylation, where one or more carboxylate groups are replaced by alkyl groups from the aluminum compound. Subsequent reaction with the halide donor leads to the formation of a cationic neodymium species, which is the active site for polymerization. The carboxylate's structure influences the ease of this activation process.[1]
-
Monomer Coordination: A butadiene monomer molecule coordinates to the vacant orbital of the cationic neodymium active center, forming a π-complex.
-
Monomer Insertion: The coordinated butadiene monomer then inserts into the bond between the neodymium atom and the growing polymer chain (which is attached to the metal as an η³-allyl group). This insertion step is stereospecific, leading to the high cis-1,4 content in the resulting polymer.
-
Chain Propagation: After insertion, the active site is regenerated, and a new monomer molecule can coordinate, continuing the growth of the polymer chain. This cycle repeats thousands of times to form a long polybutadiene chain.
Alternatives Beyond Neodymium Carboxylates
While neodymium-based catalysts are dominant for high-cis polybutadiene, other transition metals are also employed in synthetic rubber catalysis.
Table 2: Overview of Other Metal Carboxylate Catalysts
| Metal | Typical Carboxylate | Target Polymer(s) | Key Performance Aspects |
| Cobalt | Octoate, Neodecanoate | Polybutadiene (BR) | Produces high-cis (around 96%) polybutadiene. The resulting polymer is often characterized by a degree of branching.[6][7] |
| Nickel | Octoate, Naphthenate | Polybutadiene (BR), SBR, EPDM | Yields high-cis (up to 98%) polybutadiene, typically with a broader molecular weight distribution which can be beneficial for processability.[8] |
Experimental Considerations for Cobalt and Nickel Catalysts
The experimental setups for using cobalt and nickel catalysts are broadly similar to those for neodymium systems, often employing a multi-component Ziegler-Natta system. However, the specific co-catalysts, halide donors (or other activators like BF₃·OEt₂ in some nickel systems), and reaction conditions (temperature, solvent) will vary to optimize the performance for each specific metal center.[6][8]
Conclusion
The selection of a catalyst system in synthetic rubber production is a multifaceted decision that extends beyond a simple replacement of this compound. Neodymium carboxylates, particularly neodecanoate and versatate, offer a robust platform for producing high-performance, high-cis polybutadiene. The subtle variations in the carboxylate ligand structure provide a means to fine-tune catalyst activity and polymer properties. For applications requiring different polymer characteristics or for the synthesis of other types of synthetic rubbers, cobalt and nickel carboxylate systems present viable and industrially established alternatives. Further research focusing on direct, quantitative comparisons of these catalytic systems under identical conditions would be invaluable for the continued optimization of synthetic rubber manufacturing.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. NEODYMIUM VERSATATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
A Comparative Analysis of Sodium Neodecanoate and Potassium Neodecanoate as Surfactants for Research and Drug Development
An objective evaluation of the physicochemical properties and performance of sodium neodecanoate and potassium neodecanoate, tailored for researchers, scientists, and professionals in drug development.
The selection of an appropriate surfactant is a critical consideration in numerous scientific and industrial applications, ranging from formulation science in drug delivery to catalysis in chemical synthesis. Both this compound and potassium neodecanoate, salts of the branched-chain neodecanoic acid, are recognized for their surface-active properties. This guide provides a comparative performance analysis of these two anionic surfactants, supported by available experimental data, to aid in the selection process for specific research and development needs. While both surfactants exhibit utility in enhancing solubility and acting as emulsifying and dispersing agents, subtle differences in their performance metrics, influenced by their respective counter-ions, can be significant for certain applications.
Physicochemical and Surfactant Properties: A Tabulated Comparison
The core performance of a surfactant is often defined by its Critical Micelle Concentration (CMC) and the surface tension at this concentration. The CMC indicates the concentration at which surfactant molecules begin to form micelles, a critical parameter for solubilization and formulation stability. A lower CMC generally signifies a more efficient surfactant. The surface tension at the CMC reflects the surfactant's ability to reduce the surface energy of a liquid.
| Property | This compound | Potassium Neodecanoate | Reference |
| Chemical Formula | C₁₀H₁₉NaO₂ | C₁₀H₁₉KO₂ | |
| Molecular Weight | 194.25 g/mol | 210.35 g/mol | [1] |
| Appearance | White solid | White crystalline powder | [1] |
| Solubility in Water | Soluble | Soluble | [1] |
| Critical Micelle Concentration (CMC) | ~12 mmol/L | ~14-15 mmol/L | [1] |
| Surface Tension at CMC | ~33.5 mN/m | ~34 mN/m | [1] |
Based on the available data, this compound exhibits a slightly lower CMC compared to potassium neodecanoate.[1] This suggests that this compound may be marginally more efficient at forming micelles and, consequently, could be more effective at lower concentrations for applications such as solubilizing hydrophobic drugs. The surface tension at their respective CMCs are very similar, indicating a comparable ability to reduce surface tension once micelles have formed.[1]
The Influence of the Counter-ion: Sodium vs. Potassium
The primary structural difference between these two surfactants is the counter-ion (Na⁺ vs. K⁺). While the neodecanoate anion is the primary driver of their surface activity, the counter-ion can influence the packing of surfactant molecules at interfaces and the properties of the resulting micelles and films.
Studies on other carboxylate surfactants, such as lauroyl glutamate, have shown that the counter-ion species can modulate the kinetics of foam coarsening.[2] In one such study, the sodium salt exhibited a slower increase in bubble size, suggesting greater foam stability compared to the potassium salt.[2] This phenomenon is often attributed to the stronger hydration of the sodium ion, which can lead to a more stable electrostatic double layer in liquid films.[2] While this specific data is for a different carboxylate surfactant, it provides a theoretical basis for anticipating potential subtle differences in the performance of sodium and potassium neodecanoate in applications where foam stability or emulsion longevity is critical.
Experimental Protocols
The determination of key surfactant properties like CMC and surface tension follows established methodologies. Below are generalized protocols for these fundamental experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC are fundamental parameters for characterizing surfactants. A common method for their determination is through surface tension measurements as a function of surfactant concentration.
Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this transition occurs is the CMC.
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of the surfactant (sodium or potassium neodecanoate) of a known high concentration in deionized water.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer with deionized water at the desired experimental temperature.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the system reaches equilibrium before each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).
-
The surface tension at the CMC is the value of the surface tension in the plateau region.
References
A Comparative Guide to Chromatographic Techniques for Purity Validation of Sodium Neodecanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control. This guide provides a comparative overview of various chromatographic techniques for validating the purity of sodium neodecanoate, a sodium salt of a branched-chain carboxylic acid. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are objectively compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and laboratory capabilities. Below is a summary of the performance characteristics of HPLC, GC, and IC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ion Chromatography (IC) | Alternative: Titrimetry |
| Principle | Separation based on polarity (Reversed-Phase) | Separation based on volatility and polarity | Separation based on ionic interaction | Neutralization reaction |
| Derivatization | Not generally required | Required (e.g., silylation) to increase volatility | Not required | Not applicable |
| Typical Purity (%) | >99% | >99% | >99% | Provides total base content, not individual impurity profile |
| LOD | ~0.01 µg/mL | ~0.20 pg | ~0.05 mg/L | Dependent on indicator and titrant concentration |
| LOQ | ~0.04 µg/mL | ~2.00 pg | ~0.15 mg/L | Dependent on indicator and titrant concentration |
| Linearity (R²) | >0.999 | >0.99 | >0.99 | Not applicable |
| Precision (RSD) | <2% | <15% (can be higher due to derivatization) | <5% | <1% |
| Analysis Time | 10-30 minutes | 20-40 minutes | 15-30 minutes | 5-10 minutes |
| Strengths | Simple sample preparation, high precision, suitable for non-volatile compounds. | High resolution and sensitivity, ideal for volatile impurities. | Excellent for ionic species and separation from inorganic ions. | Fast, inexpensive, and provides absolute purity measurement. |
| Limitations | May have lower resolution for certain isomers compared to GC. | Derivatization can be complex and introduce variability. | Not suitable for non-ionic impurities. | Non-specific, cannot identify or quantify individual impurities. |
Experimental Protocols
Detailed methodologies for the key chromatographic techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of this compound.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 210 nm (for UV detection).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Gas Chromatography (GC) with Mass Spectrometry (MS)
This method requires derivatization to increase the volatility of the sodium salt.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 300 °C).
-
Derivatization: The this compound sample must be converted to a volatile ester (e.g., a trimethylsilyl (B98337) (TMS) ester) prior to injection. This is typically done by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]
-
Standard and Sample Preparation: Prepare a derivatized standard of neodecanoic acid. For the sample, accurately weigh and dissolve it in an appropriate solvent before derivatization.
-
Analysis: Inject the derivatized standard and sample. Identification of impurities can be achieved by comparing their mass spectra to a library. Quantification is based on the peak area relative to an internal standard.
Ion Chromatography (IC)
This technique is well-suited for the analysis of the neodecanoate anion and potential inorganic anionic impurities.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for organic acids.
-
Eluent: A gradient of a weak base, such as sodium hydroxide (B78521) or a sodium carbonate/bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Prepare a stock solution of this compound in deionized water and create calibration standards through serial dilution.
-
Sample Preparation: Dissolve the sample in deionized water and filter through a 0.45 µm filter.
-
Analysis: Inject the standards and samples. The concentration of the neodecanoate anion is determined by comparing its peak area to the calibration curve.
Analytical Workflow
The following diagram illustrates a typical workflow for the validation of this compound purity using chromatographic techniques.
Caption: Workflow for this compound Purity Validation.
Conclusion
The choice of chromatographic technique for validating the purity of this compound should be guided by the specific analytical needs. HPLC offers a straightforward and robust method for routine purity assessment without the need for derivatization. GC-MS provides superior separation for volatile impurities and definitive identification, although it requires a more complex sample preparation procedure. Ion chromatography is a valuable tool for quantifying the active anion and detecting inorganic impurities. For a comprehensive purity profile, a combination of these techniques may be most effective, complemented by a simple titrimetric assay for determining the overall salt content. The provided protocols and comparative data serve as a foundation for developing and validating analytical methods tailored to specific research and development requirements.
References
A Comparative Analysis of the Catalytic Efficacy of Basic Zinc Neodecanoate versus Zinc Octoate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, product purity, and overall process viability. This guide provides a detailed comparative analysis of two prevalent zinc carboxylate catalysts: basic zinc neodecanoate and zinc octoate. Both are organometallic compounds widely employed as catalysts in diverse chemical transformations, most notably in the synthesis of polyurethanes, polyesters, and in transesterification reactions. While they share a common zinc metallic center, the distinct nature of their carboxylate ligands—neodecanoic acid versus octanoic acid—imparts unique properties that influence their catalytic performance.[1] This guide will explore these differences, supported by available data and detailed experimental considerations.
General Properties and Applications
Zinc carboxylates, including neodecanoate and octoate derivatives, primarily function as Lewis acid catalysts. The zinc ion coordinates with electron-rich atoms, such as the oxygen in a carbonyl group, thereby activating the molecule for nucleophilic attack. This mechanism is central to their role in polymerization and esterification reactions.[1] In polyurethane chemistry, both catalysts are recognized for their effectiveness in promoting crosslinking reactions, often referred to as "back-end" curing. These reactions, leading to the formation of allophanate (B1242929) and biuret (B89757) linkages, are crucial for developing the final physical properties of the polyurethane material.[1]
Comparative Catalytic Performance
While direct, peer-reviewed, quantitative comparisons of the catalytic activity of basic zinc neodecanoate and zinc octoate are not extensively available in public literature, a comparative analysis can be constructed from technical data sheets, patent literature, and qualitative descriptions from scientific articles.[1]
A key differentiator arises from the structure of the carboxylate ligands. Octanoic acid in zinc octoate is a linear C8 carboxylic acid, whereas neodecanoic acid in zinc neodecanoate is a branched-chain C10 carboxylic acid.[1] This structural difference can influence the catalyst's solubility, the steric hindrance around the zinc center, and ultimately its reactivity.[1] Zinc octoate, with its smaller ligand, may exhibit a higher effective zinc concentration and less steric hindrance, potentially leading to faster reaction rates.[1]
Conversely, the branched structure of the neodecanoate ligand can enhance compatibility in certain polymer matrices.[1] Furthermore, "basic" zinc neodecanoate contains excess zinc oxide, which can provide a reserve of active species and may influence the overall reaction kinetics.[1] From a safety perspective, zinc neodecanoate is generally considered a lower toxicity alternative, a significant factor in the development of new formulations.[1]
Data Presentation
The following table summarizes the qualitative and semi-quantitative comparison of the two catalysts based on available information.
| Parameter | Basic Zinc Neodecanoate | Zinc Octoate | Key Considerations |
| Primary Catalytic Role | Crosslinking (Allophanate/Biuret formation) in Polyurethanes | Crosslinking (Allophanate/Biuret formation) in Polyurethanes | Both are generally considered more effective for back-end cure than the primary gelling reaction.[1] |
| Reactivity | Moderate | Moderate to potentially higher | The smaller octoate ligand may lead to less steric hindrance and potentially faster reaction rates.[1] |
| Selectivity | Selective for crosslinking reactions | Selective for crosslinking reactions | Often used with co-catalysts for broader reactivity in polyurethane systems.[1] |
| Solubility & Compatibility | Generally good in organic media; branched structure can enhance compatibility.[1] | Good in organic media. | Ligand choice affects compatibility in specific formulations.[1] |
| Toxicity Profile | Generally considered a lower toxicity alternative.[1] | Concerns exist regarding the toxicity of 2-ethylhexanoic acid.[1] | A significant factor in the selection of zinc neodecanoate for newer formulations.[1] |
| "Basic" Formulation | Contains excess zinc oxide.[1] | Typically a neutral salt. | The excess ZnO in "basic" zinc neodecanoate can provide a reserve of active species.[1] |
Experimental Protocols
To rigorously compare the catalytic activity of basic zinc neodecanoate and zinc octoate, a standardized experimental protocol is essential. The following outlines a general methodology for evaluating their performance in a model polyurethane system by monitoring the consumption of the isocyanate group using Fourier-Transform Infrared (FTIR) spectroscopy.
Objective: To determine and compare the reaction kinetics of a polyurethane formulation catalyzed by basic zinc neodecanoate and zinc octoate.
Materials:
-
Polyol (e.g., a polyether or polyester (B1180765) diol)
-
Diisocyanate (e.g., MDI - methylene (B1212753) diphenyl diisocyanate or TDI - toluene (B28343) diisocyanate)
-
Basic Zinc Neodecanoate
-
Zinc Octoate
-
Anhydrous solvent (e.g., toluene or dimethylformamide)
-
Nitrogen gas supply
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, temperature controller, and nitrogen inlet/outlet
-
In-situ FTIR probe compatible with the reaction mixture
-
FTIR spectrometer
-
Syringes for reactant addition
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen to maintain an inert atmosphere.
-
Component Charging: A known amount of the polyol and solvent are charged into the reactor. The mixture is heated to the desired reaction temperature (e.g., 50-70 °C) and allowed to thermally equilibrate.
-
Catalyst Addition: The respective catalyst (basic zinc neodecanoate or zinc octoate) is added to the polyol solution at a predetermined concentration (e.g., on a molar basis of zinc). The mixture is allowed to equilibrate.
-
Reaction Initiation: The diisocyanate is added to the reaction mixture, and this is considered time zero (t=0).
-
Monitoring Reaction Progress:
-
FTIR Spectroscopy: The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored in real-time using the in-situ FTIR probe.[2] Spectra are recorded at regular intervals.
-
-
Data Analysis:
-
The concentration of the isocyanate at different time points is determined from the FTIR data using the Beer-Lambert law.
-
The apparent rate constants (k_obs) can be calculated by plotting the natural logarithm of the isocyanate peak area versus time and determining the slope.
-
-
Comparison: The experiment is repeated under identical conditions using the other zinc catalyst. The rate constants are then compared to evaluate their relative catalytic efficacy.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycle for urethane (B1682113) formation and a typical experimental workflow for comparing catalyst performance.
References
Safety Operating Guide
Proper Disposal of Sodium Neodecanoate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of sodium neodecanoate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance.
This compound, a compound utilized in various research and development applications, is classified as a skin and eye irritant and is recognized as being harmful to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[1] | Prevents skin contact, which can cause skin irritation.[1] |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[1] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. | Minimizes inhalation of potentially harmful airborne particles. |
Disposal Procedure: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material and have a secure, tight-fitting lid.[1]
-
Collect Waste:
-
Solid Waste: Carefully place any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), into the designated waste container.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, clearly labeled, and sealed container.
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
Step 2: Labeling and Storage
-
Proper Labeling: Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Harmful to Aquatic Life")
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be:
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90-180 days), contact your Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains.[1]
-
Cleanup:
-
Wear the appropriate PPE as detailed in Table 1.
-
For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill.
-
Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care.
-
Triple Rinse: Triple rinse the container with a suitable solvent (e.g., water).
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: Once triple-rinsed and dry, the container can be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[1] Puncturing the container can prevent its reuse.[1]
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Personal protective equipment for handling Sodium neodecanoate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Sodium Neodecanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.
This compound is classified as a skin and eye irritant.[1] It is also considered harmful to aquatic life with long-lasting effects.[1] Proper handling and disposal are critical to minimize exposure risks and environmental contamination.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact and serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Gloves must be inspected prior to use. | To prevent skin contact and irritation.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A long-sleeved laboratory coat is recommended. | To minimize skin exposure. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | To prevent inhalation of dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1]
2. Handling and Use:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling and before breaks.[2]
3. Spill Management:
-
Minor Spill:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Carefully sweep or shovel the material to avoid generating dust.
-
Collect the spilled material into a suitable, labeled, and closed container for disposal.[2]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact emergency services and the environmental health and safety office.
-
4. Disposal Plan:
-
This compound and its container must be disposed of as hazardous waste.
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains, as it is harmful to aquatic life.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Process Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
